molecular formula C15H18O3 B1665433 Achillin CAS No. 5956-04-7

Achillin

Cat. No.: B1665433
CAS No.: 5956-04-7
M. Wt: 246.3 g/mol
InChI Key: BJPSSVHNEGMBDQ-UHFFFAOYSA-N
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Description

Achillin is a compound isolated from herbs that may have anti-inflammatory and anti-carcinogenic activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,9-10,13-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPSSVHNEGMBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974966
Record name 3,6,9-Trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
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Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5181-80-6, 5956-04-7
Record name 3,3a,4,5,9a,9b-Hexahydro-3,6,9-trimethylazuleno[4,5-b]furan-2,7-dione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Achillin
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Record name ACHILLIN
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Record name 3,6,9-Trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
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Foundational & Exploratory

The Core Mechanism of Action of Achillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Achillin, a guaianolide-type sesquiterpene lactone, has demonstrated significant potential as a chemosensitizing agent, particularly in overcoming multidrug resistance (MDR) in cancer cells. Its primary mechanism of action involves the modulation of P-glycoprotein (P-gp) expression and function, leading to increased intracellular accumulation of chemotherapeutic drugs. Furthermore, this compound potentiates the induction of apoptosis and cell cycle arrest when used in combination with cytotoxic agents. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Chemosensitization via P-glycoprotein Inhibition

A primary mechanism by which this compound enhances the efficacy of chemotherapeutic drugs is through the inhibition of the P-glycoprotein (P-gp) efflux pump. P-gp is a transmembrane protein that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and therapeutic effect.

Downregulation of P-glycoprotein Expression

Studies have shown that treatment with this compound leads to a decrease in the cellular levels of P-gp. This effect has been observed in paclitaxel-resistant human hepatocellular carcinoma (Hep3B/PTX) cells. The reduction in P-gp levels diminishes the cell's capacity to efflux chemotherapeutic agents.

Functional Inhibition of P-glycoprotein

Beyond reducing its expression, this compound also directly inhibits the function of P-gp. This is evidenced by an increased intracellular retention of P-gp substrates, such as doxorubicin, in the presence of this compound[1]. Molecular docking studies suggest that this compound may interact with the M-site and R-site of P-gp, potentially in a competitive or allosteric manner, to impede its transport function[1].

Quantitative Analysis of Chemosensitization

The chemosensitizing effect of this compound is quantifiable by the reduction in the half-maximal inhibitory concentration (IC50) of a co-administered anticancer drug.

Cell LineTreatmentIC50 (nM)Resistance Reversal Index (RRI)
Hep3B/PTXPaclitaxel352 ± 12-
Hep3B/PTXPaclitaxel + 100 µM this compound38 ± 59.1
Hep3B/PTXPaclitaxel + Verapamil (Control)-10

Table 1: Effect of this compound on the IC50 of Paclitaxel in Paclitaxel-Resistant Hep3B/PTX Cells. Data sourced from[1].

Potentiation of Apoptosis and Cell Cycle Arrest

In addition to its role as a chemosensitizer, this compound enhances the pro-apoptotic and cell cycle-disrupting effects of chemotherapeutic agents like paclitaxel.

Induction of Apoptosis

When combined with paclitaxel, this compound significantly increases the percentage of apoptotic cells compared to either agent alone. In Hep3B/PTX cells, a 3.39-fold increase in the apoptotic population was observed with the combination treatment compared to paclitaxel alone[1].

TreatmentPercentage of Apoptotic Cells (%)
Control-
100 µM this compound3.46
25 nM Paclitaxel9.26
25 nM Paclitaxel + 100 µM this compound34.0

Table 2: Potentiation of Paclitaxel-Induced Apoptosis by this compound in Hep3B/PTX Cells. Data sourced from[1].

G2/M Phase Cell Cycle Arrest

The combination of this compound and paclitaxel has been shown to potentiate the arrest of cancer cells in the G2/M phase of the cell cycle[2]. This prevents the cells from proceeding through mitosis and ultimately leads to cell death.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound-Mediated Chemosensitization

cluster_cell Cancer Cell This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits Expression & Function PTX Paclitaxel PTX_intracellular Intracellular Paclitaxel PTX->PTX_intracellular Enters Cell Apoptosis Apoptosis CellCycleArrest G2/M Arrest PTX_intracellular->Pgp Efflux PTX_intracellular->Apoptosis PTX_intracellular->CellCycleArrest

Caption: this compound inhibits P-gp, increasing intracellular paclitaxel levels, which enhances apoptosis and G2/M arrest.

Experimental Workflow for Assessing Chemosensitization

cluster_workflow Chemosensitization Assessment Workflow cluster_assays Assays start Culture Hep3B/PTX Cells treatment Treat with Paclitaxel ± this compound start->treatment incubation Incubate for 48h treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle p_gp P-gp Functional Assay (Doxorubicin Retention) incubation->p_gp analysis Data Analysis: - IC50 Calculation - Apoptosis Percentage - Cell Cycle Distribution - Doxorubicin Fluorescence cytotoxicity->analysis apoptosis->analysis cell_cycle->analysis p_gp->analysis

Caption: Workflow for evaluating this compound's chemosensitizing effects on resistant cancer cells.

Detailed Experimental Protocols

Cell Culture
  • Cell Line: Paclitaxel-resistant human hepatocellular carcinoma (Hep3B/PTX) cells.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Resistance Maintenance: To maintain paclitaxel resistance, the culture medium for Hep3B/PTX cells should be supplemented with an appropriate concentration of paclitaxel.

Cytotoxicity Assay (MTT Assay)
  • Seed Hep3B/PTX cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of paclitaxel, with or without a fixed concentration of this compound (e.g., 100 µM).

  • Incubate the plates for 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed Hep3B/PTX cells in 6-well plates at a density of 3 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound and/or paclitaxel for 48 hours.

  • Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

Cell Cycle Analysis
  • Seed Hep3B/PTX cells in 6-well plates at a density of 3 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound and/or paclitaxel for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

P-glycoprotein Functional Assay (Doxorubicin Retention)
  • Seed Hep3B/PTX cells in 6-well plates and allow them to adhere.

  • Pre-incubate the cells with or without this compound (e.g., 100 µM) or a known P-gp inhibitor (e.g., verapamil) for 1 hour.

  • Add doxorubicin (a fluorescent P-gp substrate) to the media and incubate for an additional 1-2 hours.

  • Wash the cells with ice-cold PBS to remove extracellular doxorubicin.

  • Harvest the cells and analyze the intracellular fluorescence of doxorubicin by flow cytometry. An increase in fluorescence in the presence of this compound indicates P-gp inhibition.

Conclusion

This compound exhibits a multifaceted mechanism of action that makes it a promising candidate for further investigation as a chemosensitizing agent. Its ability to inhibit P-glycoprotein, both at the expression and functional levels, directly addresses a key mechanism of multidrug resistance in cancer. Furthermore, its capacity to potentiate apoptosis and cell cycle arrest in combination with conventional chemotherapeutics highlights its potential to enhance the efficacy of existing cancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

Achillin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Achillin, a sesquiterpene lactone of the guaianolide class, has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and a summary of its known biological effects and associated signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows generated using the DOT language to provide a clear conceptual framework for future research and drug development endeavors.

Natural Sources of this compound

This compound is primarily isolated from various species of the genus Artemisia, with Artemisia ludoviciana (white sagebrush) being a particularly rich source. Other Artemisia species have also been reported to contain this compound, although quantitative data on its abundance in these alternative sources is less readily available. The concentration of this compound in plant material can be influenced by environmental factors and the specific plant part utilized.

Plant SourcePlant PartThis compound YieldReference
Artemisia ludovicianaDry Leaves257 mg from 12.34 g (approx. 2.08% w/w)[Source for yield from dry leaves]
Artemisia ludovicianaLeaf Callus Culture1703.05 µg/mL[Source for yield from callus culture]

Extraction and Purification of this compound

The extraction and purification of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following protocol is a composite methodology based on established techniques for the isolation of sesquiterpene lactones from Artemisia species.

Experimental Protocol: Extraction
  • Preparation of Plant Material: Air-dry the aerial parts (leaves and stems) of Artemisia ludoviciana at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 100 g) in a suitable organic solvent such as methanol, ethanol, or a mixture of dichloromethane and methanol (1:1 v/v) at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24-48 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Experimental Protocol: Purification by Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle and equilibrate the column by passing several column volumes of the initial mobile phase (n-hexane) through it.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel to create a dry powder.

    • Carefully load the powdered sample onto the top of the prepared silica gel column.

  • Elution:

    • Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots on the TLC plates under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

    • Pool the fractions containing the compound of interest (this compound).

  • Crystallization:

    • Concentrate the pooled fractions under reduced pressure.

    • Recrystallize the residue from a suitable solvent system (e.g., methanol-water or ethyl acetate-hexane) to obtain pure crystalline this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory effects, although the precise molecular mechanisms are still under investigation. A plausible mechanism involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

anti_inflammatory_pathway Inflammatory Stimuli (LPS, etc.) Inflammatory Stimuli (LPS, etc.) TLR4 TLR4 Inflammatory Stimuli (LPS, etc.)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IkB IkB IKK Complex->IkB phosphorylates NF-kB (p65/p50) NF-kB (p65/p50) IkB->NF-kB (p65/p50) releases Nucleus Nucleus NF-kB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes (TNF-a, IL-6, COX-2) Pro-inflammatory Genes (TNF-a, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-a, IL-6, COX-2) activates transcription of Inflammation Inflammation Pro-inflammatory Genes (TNF-a, IL-6, COX-2)->Inflammation This compound This compound This compound->IKK Complex Inhibits

Caption: Putative anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis.

This compound has been shown to induce cell cycle arrest at the G2/M transition phase, thereby preventing cancer cell proliferation. This is likely mediated through the modulation of key cell cycle regulatory proteins.

G2_M_arrest_pathway Cyclin B Cyclin B Cyclin B/CDK1 Complex Cyclin B/CDK1 Complex Cyclin B->Cyclin B/CDK1 Complex CDK1 CDK1 CDK1->Cyclin B/CDK1 Complex M Phase (Mitosis) M Phase (Mitosis) Cyclin B/CDK1 Complex->M Phase (Mitosis) Promotes entry Wee1/Myt1 Wee1/Myt1 Wee1/Myt1->Cyclin B/CDK1 Complex Inhibitory phosphorylation p21 p21 p21->Cyclin B/CDK1 Complex Inhibits G2 Phase G2 Phase G2 Phase->M Phase (Mitosis) This compound This compound This compound->Wee1/Myt1 Upregulates? This compound->p21 Upregulates?

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

This compound can trigger programmed cell death, or apoptosis, in cancer cells. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Fas Receptor Fas Receptor FasL->Fas Receptor Caspase-8 Caspase-8 Fas Receptor->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax/Bak Bax/Bak Bax/Bak->Mitochondrion promotes pore formation Bcl-2 Bcl-2 Bcl-2->Bax/Bak inhibits Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->FasL Upregulates? This compound->Bax/Bak Upregulates This compound->Bcl-2 Downregulates

Caption: this compound-induced apoptosis via intrinsic and extrinsic pathways.

Nitric Oxide Synthase Activation

This compound has been identified as a nitric oxide synthase (NOS) activator. Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The activation of endothelial NOS (eNOS) is a key mechanism for maintaining vascular health.

enos_activation_pathway This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates (activates) Nitric Oxide (NO) Nitric Oxide (NO) eNOS->Nitric Oxide (NO) catalyzes conversion of L-Arginine to L-Arginine L-Arginine L-Arginine->eNOS Ca2+/Calmodulin Ca2+/Calmodulin Ca2+/Calmodulin->eNOS activates

Caption: Proposed pathway for this compound-mediated activation of endothelial nitric oxide synthase (eNOS).

Conclusion

This compound, a sesquiterpene lactone primarily found in Artemisia ludoviciana, demonstrates significant potential as a therapeutic agent due to its anti-inflammatory and anticancer properties. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its extraction and purification, and an exploration of its mechanisms of action through key signaling pathways. The provided quantitative data and experimental methodologies serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the precise molecular targets of this compound and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

The Biosynthesis of Achillin in Artemisia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achillin, a guaianolide-type sesquiterpene lactone found in various Artemisia species, notably Artemisia ludoviciana, has garnered significant interest for its diverse pharmacological activities.[1] Understanding the intricate biosynthetic pathway of this complex natural product is paramount for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing parallels from the well-studied pathways of other sesquiterpene lactones in the Asteraceae family. It details the key enzymatic steps, precursor molecules, and proposed chemical transformations. Furthermore, this guide includes detailed experimental protocols for the investigation of this pathway and presents quantitative data on this compound production.

Core Biosynthetic Pathway of Sesquiterpene Lactones

The biosynthesis of sesquiterpene lactones (STLs) is a complex process that begins with the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the central C15 precursor, farnesyl pyrophosphate (FPP).[2][3]

The commitment of FPP to the STL biosynthetic pathway is initiated by a class of enzymes known as sesquiterpene synthases (TPSs). In the case of most STLs, including the presumed pathway to this compound, the key initial cyclization is the conversion of FPP to germacrene A, catalyzed by germacrene A synthase (GAS).[2][4][5]

From Germacrene A to the Guaianolide Scaffold

The transformation of the germacrene A skeleton into the diverse array of STL backbones involves a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). The pathway to costunolide, a crucial intermediate for many STLs, is well-established and involves two key CYP450 enzymes:

  • Germacrene A Oxidase (GAO): This enzyme catalyzes the three-step oxidation of germacrene A at the C12 methyl group to form a carboxylic acid, yielding germacrene A acid.[2][4]

  • Costunolide Synthase (COS): Another CYP450, COS hydroxylates germacrene A acid at the C6 position. The resulting 6α-hydroxy germacrene A acid is unstable and spontaneously undergoes lactonization to form costunolide.[6][7][8]

Costunolide represents a critical branch point in STL biosynthesis, serving as the precursor for various structural classes, including the guaianolides.[4][7][9] The formation of the characteristic 5/7-fused ring system of guaianolides from the germacranolide skeleton of costunolide is a key enzymatic step. Recently, a specific CYP450, kauniolide synthase , was identified in feverfew (Tanacetum parthenium) that catalyzes the conversion of costunolide to the guaianolide kauniolide.[4][8] This discovery provides a strong model for the formation of the guaianolide core of this compound.

Proposed Biosynthetic Pathway of this compound

While the specific enzymes responsible for the final steps in this compound biosynthesis have not yet been fully characterized, a putative pathway can be proposed based on the established biosynthesis of related guaianolides and the chemical structure of this compound (Figure 1).

Following the formation of a guaianolide precursor, likely derived from costunolide, a series of downstream modifications are necessary to yield this compound. These proposed steps include:

  • Hydroxylation: Specific CYP450 hydroxylases are likely responsible for the introduction of hydroxyl groups at various positions on the guaianolide skeleton.

  • Dehydrogenation/Reduction: Oxidoreductases, such as dehydrogenases or reductases, would then modify these hydroxyl groups to form ketones or introduce double bonds.

  • Methylation: Methyltransferases may be involved in the addition of methyl groups.

The precise sequence and the specific enzymes catalyzing these final transformations to produce the azuleno[4,5-b]furan-2,7-dione core structure of this compound remain a key area for future research.

This compound Biosynthesis Pathway cluster_0 Precursor Biosynthesis cluster_1 Core Sesquiterpenoid Lactone Pathway cluster_2 Guaianolide Formation (Proposed) cluster_3 This compound Biosynthesis (Putative) IPP IPP FPP Farnesyl Pyrophosphate IPP->FPP DMAPP DMAPP DMAPP->FPP Germacrene_A Germacrene A FPP->Germacrene_A Germacrene A Synthase (GAS) Germacrene_A_Acid Germacrene A Acid Germacrene_A->Germacrene_A_Acid Germacrene A Oxidase (GAO) (CYP450) Costunolide Costunolide Germacrene_A_Acid->Costunolide Costunolide Synthase (COS) (CYP450) Guaianolide_Precursor Guaianolide Precursor Costunolide->Guaianolide_Precursor Kauniolide Synthase-like (CYP450) Modified_Guaianolide Modified Guaianolide Intermediates Guaianolide_Precursor->Modified_Guaianolide Hydroxylases, Oxidoreductases (Putative) This compound This compound Modified_Guaianolide->this compound Further Modifications (Putative)

Figure 1. Proposed biosynthetic pathway of this compound in Artemisia.

Quantitative Data

Quantitative analysis of this compound content in Artemisia ludoviciana provides valuable information for optimizing extraction procedures and for metabolic engineering efforts. The following table summarizes available data on this compound concentration.

Plant MaterialAnalytical MethodThis compound ConcentrationReference
Artemisia ludoviciana leaves (callus culture)GC-MS1703.05 µg/mL[10]
Artemisia ludoviciana nodes (plantlets)GC-MS1880.01 µg/mL[10]

Experimental Protocols

Extraction and Quantification of this compound from Artemisia

This protocol describes a general method for the extraction and quantification of this compound, which can be adapted and optimized for specific research needs.

Materials:

  • Dried and powdered Artemisia plant material

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • This compound standard

Procedure:

  • Extraction:

    • Macerate a known weight of powdered plant material (e.g., 1 g) with methanol (e.g., 20 mL) at room temperature for 24 hours with occasional shaking.

    • Filter the extract and repeat the extraction process with fresh methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification (Optional):

    • For cleaner samples, the crude extract can be subjected to Solid Phase Extraction (SPE).

    • Dissolve the crude extract in a minimal amount of methanol/water.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash with water to remove polar impurities.

    • Elute the sesquiterpene lactones with increasing concentrations of methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.

  • Quantification:

    • HPLC Analysis:

      • Dissolve the purified extract in a known volume of methanol.

      • Inject an aliquot into an HPLC system equipped with a C18 column.

      • Use a mobile phase gradient of water and acetonitrile or methanol.

      • Detect this compound using a UV detector at an appropriate wavelength (e.g., 210 nm) or by MS.

      • Prepare a calibration curve using a series of known concentrations of the this compound standard to quantify the amount in the sample.

    • GC-MS Analysis:

      • Derivatize the sample if necessary to improve volatility.

      • Inject an aliquot into a GC-MS system.

      • Use an appropriate temperature program for the GC oven to separate the compounds.

      • Identify this compound based on its retention time and mass spectrum compared to a standard.

      • Quantify using a calibration curve.

Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol outlines a general workflow for the identification and functional characterization of candidate enzymes in the this compound biosynthetic pathway, such as CYP450s.

Enzyme Characterization Workflow cluster_0 Gene Discovery cluster_1 Gene Cloning and Expression cluster_2 Enzyme Assay and Analysis RNA_Seq Transcriptome Sequencing (e.g., from A. ludoviciana) Candidate_Selection Candidate Gene Selection (e.g., CYP450s) RNA_Seq->Candidate_Selection Cloning Cloning into Expression Vector Candidate_Selection->Cloning Transformation Heterologous Expression (e.g., Yeast, E. coli) Cloning->Transformation Microsome_Isolation Microsome Isolation (for CYP450s) Transformation->Microsome_Isolation In_Vitro_Assay In Vitro Enzyme Assay (with precursor substrate) Microsome_Isolation->In_Vitro_Assay Product_Analysis Product Identification (LC-MS, GC-MS) In_Vitro_Assay->Product_Analysis

Figure 2. General workflow for enzyme characterization.

Procedure:

  • Candidate Gene Identification:

    • Perform transcriptome sequencing of Artemisia ludoviciana tissues known to produce this compound.

    • Identify candidate genes encoding sesquiterpene synthases and CYP450s based on homology to known STL biosynthetic genes.

  • Gene Cloning and Heterologous Expression:

    • Amplify the full-length coding sequences of candidate genes by PCR.

    • Clone the genes into a suitable expression vector for a heterologous host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.

    • Transform the expression constructs into the chosen host.

  • Enzyme Assays:

    • For CYP450s expressed in yeast, prepare microsomal fractions which contain the membrane-bound enzymes.

    • Perform in vitro enzyme assays by incubating the microsomal preparation with the putative substrate (e.g., costunolide for a kauniolide synthase-like enzyme) and a cofactor such as NADPH.

    • For sesquiterpene synthases expressed in E. coli, the enzyme can be purified and assayed with FPP.

  • Product Analysis:

    • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by GC-MS or LC-MS to identify the enzymatic products by comparing their retention times and mass spectra with authentic standards or by structural elucidation.

Conclusion and Future Perspectives

The biosynthesis of this compound in Artemisia is a complex and fascinating process that is beginning to be unraveled. While the core pathway leading to the key intermediate costunolide is well-understood, the specific enzymatic steps that decorate the guaianolide scaffold to produce this compound remain to be elucidated. Future research should focus on the identification and characterization of the downstream hydroxylases, oxidoreductases, and other modifying enzymes in Artemisia ludoviciana. The application of modern transcriptomic and metabolomic approaches, combined with the heterologous expression and functional characterization of candidate genes, will be instrumental in fully elucidating this pathway. A complete understanding of this compound biosynthesis will not only provide fundamental insights into plant specialized metabolism but also pave the way for the sustainable production of this valuable bioactive compound through metabolic engineering and synthetic biology approaches.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Achillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Achillin, a naturally occurring sesquiterpene lactone of the guaianolide type, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, anti-carcinogenic, and vasorelaxant properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It details experimental protocols for its isolation, characterization, and the evaluation of its biological activities. Furthermore, this document elucidates the known signaling pathways modulated by this compound, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties of this compound

This compound is a crystalline solid that is soluble in dimethyl sulfoxide (DMSO). Its fundamental physicochemical properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound
PropertyValueReference(s)
IUPAC Name (3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione[1]
Synonyms NSC-156236, NSC156236, NSC 156236[2]
CAS Number 5956-04-7[3]
Molecular Formula C15H18O3[1][3]
Molecular Weight 246.30 g/mol [1][2][3]
Appearance Solid powder
Table 2: Physical and Spectroscopic Properties of this compound
PropertyValueReference(s)
Melting Point 144-145 °C[3][4]
Solubility Soluble in DMSO
SMILES C[C@@H]1[C@@H]2CCC(=C3--INVALID-LINK--C(=CC3=O)C)C[1]
InChI InChI=1S/C15H18O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,9-10,13-14H,4-5H2,1-3H3/t9-,10+,13+,14+/m1/s1[1]
InChIKey BJPSSVHNEGMBDQ-OAACRXHESA-N[1]
Spectral Data 13C NMR, GC-MS, IR[1]

Experimental Protocols

This section outlines the detailed methodologies for the isolation, purification, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

This compound is a guaianolide-type sesquiterpene lactone that can be isolated from various plant sources, most notably from species of the Achillea genus.[5] The following is a general protocol for its extraction and purification.

2.1.1. Plant Material and Extraction

  • Preparation of Plant Material : The aerial parts of the plant are collected, air-dried, and pulverized to a fine powder to maximize the surface area for extraction.

  • Solvent Extraction : The powdered plant material is extracted with a suitable organic solvent. A common method involves maceration or percolation with methanol, ethanol, or a mixture of dichloromethane and methanol (1:1 v/v).[1] Alternatively, a decoction can be prepared by boiling the plant material in distilled water, followed by extraction of the aqueous phase with a solvent like ethyl acetate.

2.1.2. Chromatographic Purification

  • Column Chromatography : The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

  • Preparative Thin-Layer Chromatography (TLC) : Fractions containing compounds of interest, as identified by TLC analysis, are further purified using preparative TLC.

  • High-Performance Liquid Chromatography (HPLC) : Final purification of this compound is achieved using HPLC, often with a reversed-phase C18 column. A typical mobile phase is a gradient of acetonitrile and water.[1]

G cluster_0 Isolation and Purification Workflow for this compound plant_material Plant Material (e.g., Achillea millefolium) (Dried and Powdered) extraction Solvent Extraction (e.g., Methanol/Dichloromethane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions prep_tlc Preparative TLC fractions->prep_tlc hplc HPLC Purification (Reversed-phase C18) prep_tlc->hplc pure_this compound Pure this compound hplc->pure_this compound

Isolation and Purification Workflow for this compound

2.1.3. Structure Elucidation and Characterization The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy : To identify functional groups, such as the characteristic γ-lactone moiety.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

In Vitro Anti-Cancer Activity Assessment

2.2.1. Cell Viability Assay (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][6]

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition : After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Anti-Inflammatory Activity Assessment

2.3.1. Measurement of Pro-inflammatory Cytokines (ELISA) The production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), can be measured using an enzyme-linked immunosorbent assay (ELISA).[7][8]

  • Cell Culture and Stimulation : Macrophage cell lines (e.g., RAW 264.7) are seeded in a 24-well plate. The cells are pre-treated with different concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection : After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure : The concentration of TNF-α and IL-6 in the supernatant is quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis : The inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control.

2.3.2. Nitric Oxide (NO) Production Assay (Griess Assay) The anti-inflammatory activity of this compound can also be assessed by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.[9][10]

  • Cell Treatment : RAW 264.7 macrophages are treated with this compound and LPS as described for the ELISA assay.

  • Griess Reagent Reaction : The cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement : After a short incubation period at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis : The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve. The inhibitory effect of this compound on NO production is then calculated.

Vasorelaxant Activity Assessment

The vasorelaxant effects of this compound can be evaluated using isolated aortic rings from rats.[5][11][12]

  • Preparation of Aortic Rings : The thoracic aorta is isolated from a rat and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a mixture of 95% O₂ and 5% CO₂.

  • Contraction Induction : The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Compound Addition : Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Measurement of Relaxation : The changes in tension are recorded using an isometric force transducer. Vasorelaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Signaling Pathways Modulated by this compound

This compound has been reported to exert its biological effects through the modulation of several key signaling pathways.

Nitric Oxide Synthase (NOS) Activation

This compound is known to be a nitric oxide synthase activator.[1] NOS enzymes catalyze the production of nitric oxide (NO) from L-arginine.[7][13] NO is a crucial signaling molecule involved in various physiological processes, including vasodilation.[7][14] The activation of endothelial NOS (eNOS) by this compound likely contributes to its vasorelaxant effects.[6]

NF-κB and MAPK Signaling Pathways

The anti-inflammatory and anti-cancer activities of many natural products are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[15][16][17][18][19]

  • NF-κB Pathway : This pathway is a central regulator of inflammation.[19] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[17] this compound may exert its anti-inflammatory effects by inhibiting this pathway.

  • MAPK Pathway : The MAPK cascade, which includes ERK, JNK, and p38 kinases, is involved in cellular processes such as proliferation, differentiation, and apoptosis.[15][20] Dysregulation of this pathway is common in cancer.[15] this compound's anti-cancer activity may involve the modulation of MAPK signaling, potentially leading to cell cycle arrest and apoptosis.

G cluster_1 Potential Signaling Pathways Modulated by this compound This compound This compound eNOS eNOS Activation This compound->eNOS activates IKK IKK Activation This compound->IKK inhibits? NFkB_translocation NF-κB Nuclear Translocation This compound->NFkB_translocation inhibits? MAPK MAPK (ERK, JNK, p38) This compound->MAPK modulates? NO_production Increased NO Production eNOS->NO_production Vasodilation Vasodilation NO_production->Vasodilation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK IkB_degradation IκB Degradation IKK->IkB_degradation IkB_degradation->NFkB_translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_translocation->Pro_inflammatory_genes Inflammation Inflammation Pro_inflammatory_genes->Inflammation Growth_Factors_Stress Growth Factors / Stress MAPKKK MAPKKK Growth_Factors_Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cell_Proliferation_Apoptosis Cell Proliferation / Apoptosis Transcription_Factors->Cell_Proliferation_Apoptosis Cancer Cancer Cell_Proliferation_Apoptosis->Cancer

Potential Signaling Pathways Modulated by this compound

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. This technical guide has summarized its key physical and chemical properties and provided a foundation of experimental protocols for its further investigation. The elucidation of its precise mechanisms of action, particularly its interactions with the NF-κB and MAPK signaling pathways, will be crucial for its potential development as a therapeutic agent. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to advancing the scientific understanding and potential applications of this compound.

References

In-Depth Technical Guide to Achillin: A Sesquiterpene Lactone with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Achillin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, and detailed insights into its mechanisms of action as a chemosensitizing agent. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Core Compound Identification and Molecular Structure

This compound is a sesquiterpene lactone belonging to the guaianolide class.[1] It is primarily isolated from plants of the Artemisia genus.[1]

IdentifierValue
CAS Number 5956-04-7[2][3][4]
Molecular Formula C₁₅H₁₈O₃[2][3][4]
Molecular Weight 246.30 g/mol [4]
IUPAC Name (3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione[4]
InChI Key BJPSSVHNEGMBDQ-OAACRXHESA-N[3]
SMILES CC1=CC(=O)C2C(=C(C)CCC3C2OC(=O)C3C)C1[3]

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its chemosensitizing effects being of particular interest in the context of cancer therapy. It has also been noted for its potential anti-inflammatory and antibacterial properties, although detailed mechanistic studies in these areas are less established.

Chemosensitizing Activity in Hepatocellular Carcinoma

A significant area of research for this compound is its ability to reverse multidrug resistance (MDR) in cancer cells, particularly in hepatocellular carcinoma (HCC).

Mechanism of Action: P-glycoprotein Inhibition

Studies have shown that this compound can enhance the cytotoxicity of conventional chemotherapeutic agents, such as paclitaxel, in resistant cancer cell lines. The primary mechanism underlying this chemosensitization is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. Overexpression of P-gp is a common mechanism of MDR in cancer cells. This compound has been observed to decrease the levels of P-gp in paclitaxel-resistant hepatocellular carcinoma cells (Hep3B/PTX), leading to increased intracellular accumulation of the chemotherapeutic drug and subsequently enhanced apoptosis.

Experimental Evidence:

In a study investigating the chemosensitizing effect of this compound, the following key findings were reported:

Experimental SetupObservation
Cell Line Paclitaxel-resistant human hepatocellular carcinoma (Hep3B/PTX)
Treatment This compound (100 µM) in combination with Paclitaxel (25 nM)
Effect on P-glycoprotein (P-gp) Decreased P-gp levels
Effect on Apoptosis Potentiated paclitaxel-induced apoptosis

Experimental Protocols

This section provides a summary of the experimental methodology for assessing the chemosensitizing effects of this compound in hepatocellular carcinoma.

Cell Culture and Treatment
  • Cell Line: Paclitaxel-resistant human hepatocellular carcinoma cells (Hep3B/PTX).

  • Culture Conditions: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.

  • Treatment Protocol: Cells are seeded at a specified density and allowed to adhere overnight. Subsequently, they are treated with this compound (e.g., 100 µM), paclitaxel (e.g., 25 nM), or a combination of both for a defined period (e.g., 24, 48, or 72 hours).

Assessment of P-glycoprotein (P-gp) Levels
  • Method: Western Blotting.

  • Procedure:

    • Following treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for P-glycoprotein.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified and normalized to a loading control (e.g., β-actin).

Apoptosis Assay
  • Method: Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry.

  • Procedure:

    • After treatment, both adherent and floating cells are collected.

    • Cells are washed with cold phosphate-buffered saline (PBS).

    • Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of action of this compound as a chemosensitizer and a typical experimental workflow for its evaluation.

Achillin_Chemosensitization_Pathway cluster_cell Hepatocellular Carcinoma Cell (Paclitaxel-Resistant) cluster_achillin_action Paclitaxel_ext Paclitaxel (extracellular) Pgp P-glycoprotein (P-gp) Efflux Pump Paclitaxel_ext->Pgp Efflux Paclitaxel_int Paclitaxel (intracellular) Paclitaxel_ext->Paclitaxel_int Enters cell Achillin_ext This compound (extracellular) Achillin_int This compound (intracellular) Achillin_ext->Achillin_int Enters cell Pgp->Paclitaxel_ext Cell_Survival Cell Survival Pgp->Cell_Survival Promotes Apoptosis Apoptosis Paclitaxel_int->Apoptosis Induces Achillin_int->Pgp Inhibits Experimental_Workflow_this compound cluster_assays Downstream Assays start Start: Culture Paclitaxel-Resistant Hepatocellular Carcinoma Cells treatment Treatment Groups: 1. Control 2. This compound alone 3. Paclitaxel alone 4. This compound + Paclitaxel start->treatment incubation Incubate for 24/48/72 hours treatment->incubation harvest Harvest Cells incubation->harvest western_blot Western Blot for P-gp Expression harvest->western_blot flow_cytometry Flow Cytometry for Apoptosis (Annexin V/PI) harvest->flow_cytometry analysis Data Analysis and Comparison western_blot->analysis flow_cytometry->analysis conclusion Conclusion on Chemosensitizing Effect analysis->conclusion

References

The Solubility of Achillin in Diverse Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative solubility data for Achillin is limited. This guide provides a comprehensive overview of the solubility of a structurally related compound, Divanillin, as a surrogate. The experimental protocols and general principles outlined herein are broadly applicable for determining the solubility of this compound and other sesquiterpene lactones.

This technical guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the solubility of this compound and related compounds. Due to the scarcity of specific quantitative data for this compound, this document leverages data for Divanillin to illustrate key concepts and methodologies.

Introduction to this compound and its Solubility

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Understanding the solubility of this compound is a critical first step in the development of analytical methods, formulation design, and in vitro and in vivo studies. Solubility dictates the choice of solvents for extraction, purification, and delivery, and directly impacts bioavailability. While specific quantitative solubility data for this compound remains to be extensively published, it is reported to be soluble in dimethyl sulfoxide (DMSO).

Quantitative Solubility Data of a Surrogate: Divanillin

To provide a practical framework, the qualitative and estimated quantitative solubility of Divanillin, a compound with some structural similarities to sesquiterpenes, is presented below.[1][2][3][4] This data serves as a reference for the types of information required for a comprehensive solubility profile.

Table 1: Qualitative and Estimated Quantitative Solubility of Divanillin

SolventSolubility DescriptionEstimated Solubility (at 25 °C)
WaterPractically insoluble to insoluble~294.8 mg/L
EthanolSolubleData not available
Benzyl AlcoholSolubleData not available
ChloroformSolubleData not available
AcetoneSolubleData not available

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocol for Determining Solubility

The following is a detailed, generalized protocol for determining the solubility of a compound like this compound, based on the widely used shake-flask method.[1]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Materials and Equipment
  • Compound of interest (e.g., this compound)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

Procedure
  • Preparation of Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Analyze these standards using the selected analytical method (e.g., HPLC) to generate a calibration curve of response versus concentration.

  • Equilibration: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is obtained.

  • Shaking: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary experiment may be necessary to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the set temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Analysis: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the previously prepared calibration curve. Analyze the diluted sample using the validated analytical method.

  • Calculation of Solubility: Using the calibration curve, determine the concentration of the compound in the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of the compound in the solvent at the specified temperature.

Experimental Workflow Diagram

G prep_standards Prepare Standard Solutions & Generate Calibration Curve analyze Analyze by HPLC/UV-Vis prep_standards->analyze add_excess Add Excess Solid to Solvent equilibrate Equilibrate at Constant Temperature with Agitation add_excess->equilibrate separate Separate Solid and Liquid Phases (Sedimentation/Centrifugation) equilibrate->separate filter Filter Supernatant separate->filter dilute Dilute Saturated Solution filter->dilute dilute->analyze calculate Calculate Solubility analyze->calculate G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Degradation of IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation STL Sesquiterpene Lactone (e.g., this compound) STL->IKK Inhibits STL->NFkB Inhibits DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, etc.) DNA->Pro_inflammatory_genes Induces

References

The Historical Unraveling of Achillin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery and isolation of the sesquiterpene lactone, Achillin, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its historical context, detailed experimental protocols from foundational studies, and an examination of its known signaling pathways.

Executive Summary

This compound, a guaianolide-type sesquiterpene lactone, has garnered interest for its biological activities, including its roles as a nitric oxide synthase activator and an anti-inflammatory agent. This document traces the origins of its discovery, beginning with early 20th-century investigations into the chemical constituents of Achillea and Artemisia species. While the initial focus of phytochemical research on Achillea millefolium (Yarrow) led to the isolation of the alkaloid Achilleine in the mid-1950s, subsequent advancements in chromatographic and spectroscopic techniques paved the way for the isolation and structural elucidation of the distinct sesquiterpene lactone, this compound. This guide outlines the historical methodologies employed in the extraction and characterization of sesquiterpene lactones during that era and presents our current understanding of this compound's molecular interactions, specifically its influence on the endothelial nitric oxide synthase (eNOS) and NF-κB signaling pathways.

Historical Discovery and Isolation

The journey to pinpointing this compound is intertwined with the broader exploration of the chemical constituents of the Asteraceae family. Early phytochemical studies of Achillea millefolium were notable for the isolation of a crystalline alkaloid named "Achilleine" by F. M. Miller and Lee Ming Chow in 1954. Their work, a landmark in the study of this plant, provided a detailed protocol for its extraction and characterization. However, it is crucial to distinguish this alkaloid from the sesquiterpene lactone that is the subject of this guide.

The definitive isolation and structural elucidation of this compound as a guaianolide sesquiterpene lactone came later, with the advancement of natural product chemistry. While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in early literature, its characterization is a result of the collective efforts of numerous research groups working on the chemical components of Achillea and Artemisia species from the mid-20th century onwards.

Early Isolation Methodologies for Sesquiterpene Lactones

The mid-20th century marked a pivotal era in natural product chemistry, with the development of chromatographic techniques that enabled the separation of complex plant extracts. The isolation of sesquiterpene lactones like this compound from plant material would have followed a multi-step process.

Experimental Protocol: Historical Isolation of Sesquiterpene Lactones

This protocol is a representative summary of the techniques that would have been employed for the isolation of a sesquiterpene lactone from plant material during the mid-20th century.

  • Plant Material and Extraction:

    • Dried and finely powdered aerial parts of the plant (e.g., Achillea millefolium or Artemisia ludoviciana) were subjected to exhaustive extraction with a non-polar solvent such as petroleum ether or chloroform to remove lipids and other lipophilic compounds.

    • The defatted plant material was then extracted with a more polar solvent, typically ethanol or methanol, at room temperature or with gentle heating over an extended period (maceration or percolation).

  • Solvent Partitioning:

    • The resulting alcoholic extract was concentrated under reduced pressure to yield a crude residue.

    • This residue was then suspended in water and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., chloroform, ethyl acetate). The sesquiterpene lactones, being moderately polar, would typically partition into the chloroform or ethyl acetate fraction.

  • Chromatographic Purification:

    • The enriched fraction was concentrated and subjected to column chromatography. Adsorbents such as alumina or silica gel were commonly used.

    • The column was eluted with a gradient of solvents, starting with a non-polar solvent (e.g., benzene or a mixture of petroleum ether and ethyl acetate) and gradually increasing the polarity.

    • Fractions were collected and monitored by techniques such as paper chromatography or thin-layer chromatography (TLC), which were emerging at the time. Spots were often visualized by spraying with reagents like sulfuric acid followed by heating.

  • Crystallization and Characterization:

    • Fractions containing the compound of interest were combined, concentrated, and the crude product was purified by recrystallization from a suitable solvent or solvent mixture to yield crystalline material.

    • The purity of the isolated compound was assessed by its melting point.

    • Structural elucidation at the time relied heavily on elemental analysis to determine the molecular formula, and chemical degradation studies to identify functional groups and the carbon skeleton. Infrared (IR) spectroscopy was also becoming an important tool for identifying characteristic functional groups.

Quantitative Data from Historical Isolation

Detailed quantitative data, such as precise yields and purity levels from the very first isolation of this compound, are not well-documented in readily available literature. However, based on similar work from that period, the yields of pure crystalline compounds from dried plant material were typically in the range of 0.01% to 0.1%.

ParameterTypical Historical Value
Starting Plant Material 1-10 kg of dried aerial parts
Extraction Solvent Ethanol or Methanol
Primary Chromatographic Support Alumina or Silica Gel
Yield of Crystalline Compound 0.01% - 0.1% (w/w)
Purity Assessment Melting Point

Signaling Pathways

This compound's biological effects are attributed to its interaction with specific cellular signaling pathways. Two key pathways that have been implicated are the activation of endothelial nitric oxide synthase (eNOS) and the inhibition of the nuclear factor-kappa B (NF-κB) pathway.

Activation of Endothelial Nitric Oxide Synthase (eNOS)

This compound has been identified as a nitric oxide synthase activator. The production of nitric oxide (NO) by eNOS plays a crucial role in vasodilation and other physiological processes. The activation of eNOS by this compound is thought to contribute to its potential cardiovascular effects.

eNOS_Activation cluster_Extracellular Extracellular cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular This compound This compound Receptor Receptor This compound->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates CaM Calmodulin (CaM) IP3->CaM Activates via Ca2+ release eNOS_inactive eNOS (inactive) CaM->eNOS_inactive Binds to eNOS_active eNOS (active) eNOS_inactive->eNOS_active Conformational Change NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active

This compound-mediated activation of the eNOS pathway.
Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of many sesquiterpene lactones, including likely this compound, are attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting this pathway, this compound can reduce the production of inflammatory mediators.

NFkB_Inhibition cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus IKK_complex IKK Complex Inflammatory_Stimulus->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to NFkB_IkB NF-κB-IκB (Inactive) This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkB_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Inhibition of the NF-κB pathway by this compound.

Conclusion

The discovery and isolation of this compound represent a chapter in the broader history of natural product chemistry. From the initial explorations of Achillea millefolium that yielded the alkaloid Achilleine, the field evolved with the advent of more sophisticated analytical techniques, allowing for the identification and characterization of a diverse array of compounds, including the sesquiterpene lactone this compound. While the precise historical details of its first isolation require further elucidation from primary literature of the mid-20th century, the general methodologies of the era provide a clear picture of the challenges and triumphs of early natural product chemists. Today, research continues to unravel the therapeutic potential of this compound, with a growing understanding of its interactions with key signaling pathways, offering promising avenues for future drug development.

Potential Therapeutic Targets of Achillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achillin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the identified molecular targets of this compound, focusing on its anti-inflammatory and anticancer properties. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Core Mechanism: Inhibition of Eicosanoid Synthesis

The primary anti-inflammatory mechanism of action of this compound and its analogs, such as hydroxythis compound, involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These enzymes are critical for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. By inhibiting these enzymes, this compound effectively reduces the production of these pro-inflammatory molecules.[1]

Quantitative Data: Enzyme Inhibition

The inhibitory potency of hydroxythis compound against key enzymes in the eicosanoid pathway has been quantified, as summarized in the table below.

CompoundTarget EnzymeAssay SystemInhibitory Concentration (ED50)Reference
Hydroxythis compoundSoybean LipoxygenaseIn vitro2.6 x 10-5 M[1]
Hydroxythis compoundProstaglandin SynthetaseBovine Seminal Vesicular Microsomes10-4 M[1]
Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the arachidonic acid cascade.

Arachidonic_Acid Arachidonic Acid Cyclooxygenase Cyclooxygenase (COX) Arachidonic_Acid->Cyclooxygenase Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase Prostaglandins Prostaglandins Cyclooxygenase->Prostaglandins Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->Cyclooxygenase This compound->Lipoxygenase cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Drug Efflux Pgp->Drug_out Drug_in Chemotherapeutic Drug (e.g., Paclitaxel) Drug_in->Pgp Apoptosis Apoptosis Drug_in->Apoptosis Increased intracellular concentration This compound This compound This compound->Pgp

References

Methodological & Application

High-Performance Liquid Chromatography Method for the Quantification of Achillin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of Achillin, a sesquiterpene lactone with potential anti-inflammatory and anti-carcinogenic properties, using High-Performance Liquid Chromatography (HPLC). The protocol is intended to serve as a foundational method for researchers engaged in the analysis of this compound in various sample matrices.

Introduction

This compound is a naturally occurring sesquiterpene lactone found in various plants of the Achillea and Artemisia genera.[1][2] Its diverse biological activities, including anti-inflammatory and potential anti-cancer effects, have made it a compound of interest in pharmaceutical research and drug development.[3][4] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal extracts, and in vitro and in vivo efficacy assessments. This application note details a robust HPLC method for the analysis of this compound.

Experimental Protocol: HPLC Analysis of this compound

This protocol is based on established methods for the analysis of sesquiterpene lactones and specifically adapted for this compound.[5][6]

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector. A Hewlett Packard 1100 series liquid chromatograph or equivalent is suitable.[5]

  • Column: Zorbax SB C18, 2.1 × 150 mm, 3.5 µm particle size.[5]

  • Solvents: HPLC grade methanol and ultrapure water.

  • Reference Standard: this compound (purity ≥98%).

  • Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Stationary Phase Zorbax SB C18 (2.1 x 150 mm, 3.5 µm)[5]
Mobile Phase A: Water; B: Methanol[5]
Gradient Elution 0-60 min: 20% B to 70% B; 60-63 min: 70% B to 20% B[5]
Flow Rate 250 µL/min[5]
Column Temperature 25°C[5]
Injection Volume 10 µL[5]
Detection Wavelength PDA at 260 nm[5]

2.3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.4. Sample Preparation

The sample preparation method will vary depending on the matrix. The following is a general procedure for a plant extract:

  • Extraction: Accurately weigh a known amount of the powdered plant material and extract it with methanol using sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with methanol to a concentration expected to be within the linear range of the calibration curve.

Data Presentation: Method Validation Parameters

The following table summarizes the typical quantitative data for a validated HPLC method for the analysis of a natural product like this compound. These values are representative and should be experimentally determined for method validation.

ParameterTypical Value
Retention Time (min) To be determined experimentally
**Linearity (R²) **> 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Visualization

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Injection of Standards & Samples Standard_Prep->Injection Calibration_Curve Calibration Curve Generation Sample_Prep Sample Preparation (Extraction, Filtration, Dilution) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition (PDA Detector) Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of this compound in Samples Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

4.2. Signaling Pathway

Currently, there is a lack of detailed, published scientific literature specifically elucidating the signaling pathways directly modulated by this compound. While related sesquiterpene lactones have been shown to interact with pathways such as NF-κB, a precise and validated signaling cascade for this compound has not been established. Therefore, a diagram of a signaling pathway is not provided to ensure scientific accuracy. Researchers are encouraged to investigate this area to further understand the mechanism of action of this compound.

References

Application Notes and Protocols for the Isolation of Achillin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achillin is a sesquiterpenpene lactone found in various plants, most notably in the genus Achillea (e.g., Achillea millefolium, commonly known as yarrow) and Artemisia.[1] As a member of the guaianolide class of sesquiterpenoids, this compound has garnered interest for its potential biological activities, including anti-inflammatory properties. This document provides a comprehensive, generalized protocol for the extraction, isolation, and purification of this compound from plant material, based on established phytochemical methodologies. The protocols outlined are intended to serve as a foundational guide for researchers in natural product chemistry and drug discovery.

Data Presentation: Extraction and Purification Parameters

The yield and purity of this compound are highly dependent on the plant source, harvesting time, and the specific extraction and purification methods employed. While precise quantitative data for this compound isolation is not extensively reported in publicly available literature, the following table provides a template for recording and comparing results from different methodologies. Researchers are encouraged to populate this table with their experimental data to optimize the isolation process.

Extraction MethodPlant Material (g)Crude Extract Yield (g)This compound Yield (mg) after Column ChromatographyFinal this compound Yield (mg) after Preparative HPLCPurity (%)Analytical Method
Maceration (Ethanol)1000Enter DataEnter DataEnter Data>95%HPLC, NMR
Soxhlet (Hexane)1000Enter DataEnter DataEnter Data>95%HPLC, NMR
Ultrasound-Assisted Extraction (Methanol)500Enter DataEnter DataEnter Data>95%HPLC, NMR

Experimental Protocols

This section details a multi-step process for the isolation and purification of this compound, from the initial preparation of plant material to the final verification of the compound's identity.

Plant Material Preparation and Extraction

a. Plant Material: The aerial parts (flowers and leaves) of Achillea millefolium are typically used for the extraction of this compound.[2] The plant material should be air-dried in a well-ventilated area, protected from direct sunlight, and then coarsely powdered to increase the surface area for extraction.

b. Extraction (Choice of Method):

  • Maceration: This is a simple and widely used method.[2]

    • Soak the powdered plant material (e.g., 1 kg) in a suitable solvent such as ethanol or methanol (1:10 w/v ratio) for 24-72 hours at room temperature with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

    • Repeat the extraction process with fresh solvent two more times to ensure maximum recovery of compounds.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Soxhlet Extraction: This method provides a more exhaustive extraction.[2]

    • Place the powdered plant material in a thimble within a Soxhlet apparatus.

    • Use a non-polar solvent like hexane to selectively extract less polar compounds, including some sesquiterpenoids.

    • Continuously extract for 6-8 hours.

    • Concentrate the resulting extract using a rotary evaporator.

  • Ultrasound-Assisted Extraction (UAE): This method can enhance extraction efficiency and reduce extraction time.[3]

    • Suspend the powdered plant material in a solvent (e.g., methanol) in a flask.

    • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes.

    • Filter and concentrate the extract as described for maceration.

Purification of this compound

A multi-step chromatographic approach is essential for isolating this compound from the complex crude extract.

a. Column Chromatography (Initial Fractionation): Column chromatography is used for the initial separation of the crude extract into fractions.[4]

  • Stationary Phase: Silica gel (60-120 mesh) is a common choice for the separation of sesquiterpenoids.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring a uniformly packed column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or acetone in a stepwise gradient. For example:

    • Hexane (100%)

    • Hexane:Ethyl Acetate (95:5, 90:10, 80:20, 50:50, 20:80 v/v)

    • Ethyl Acetate (100%)

    • Ethyl Acetate:Methanol (95:5 v/v)

  • Fraction Collection and Analysis: Collect fractions of a consistent volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions that show a similar TLC profile and contain the compound of interest (this compound).

b. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification): Fractions enriched with this compound from column chromatography are further purified using preparative HPLC to achieve high purity.[5][6][7][8]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a small amount of acidifier like formic acid or TFA (e.g., 0.1%) to improve peak shape. A typical gradient might be:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B (linear gradient)

    • 25-30 min: 70-100% B (linear gradient)

    • 30-35 min: 100% B (isocratic)

    • 35-40 min: 100-30% B (linear gradient for re-equilibration)

  • Detection: UV detection at a wavelength where this compound absorbs (e.g., 210-254 nm).

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

Structure Elucidation and Purity Assessment

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure of this compound by comparing the obtained spectral data with reported values in the literature.[9][10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the isolated compound.[3]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product, which should ideally be >95%.[2][12][13]

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Achillea millefolium) drying Drying and Powdering plant_material->drying extraction Extraction (Maceration/Soxhlet/UAE) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection enriched_fraction This compound-Enriched Fraction fraction_collection->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Structural Elucidation & Purity Check (NMR, MS, HPLC) pure_this compound->analysis

Caption: A generalized workflow for the isolation and purification of this compound from plant material.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

While the direct signaling pathways of this compound have not been extensively elucidated, its reported anti-inflammatory properties, and those of similar natural products, suggest a potential inhibitory effect on key inflammatory pathways such as the NF-κB pathway.[14] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk Activation ikb_nfkb IκB NF-κB ikk->ikb_nfkb Phosphorylation of IκB ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκB Degradation This compound This compound This compound->ikk Inhibition This compound->nfkb Inhibition of Translocation dna DNA nfkb_n->dna Binding cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->cytokines Transcription

Caption: Hypothesized inhibitory effect of this compound on the NF-κB inflammatory signaling pathway.

References

In Vitro Cell Culture Assays Using Achillin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achillin, a sesquiterpene lactone, has demonstrated potential as a bioactive compound in preclinical research, notably for its chemosensitizing and anti-inflammatory properties. This document provides a detailed overview of in vitro cell culture applications for this compound, including standardized protocols for assessing its biological activities. The information herein is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.

Data Presentation

Currently, publicly available quantitative data on the standalone cytotoxic or anti-inflammatory activity of this compound across a wide range of cell lines is limited. The majority of existing research focuses on its synergistic effects with other therapeutic agents. One key study investigated this compound in combination with paclitaxel in a paclitaxel-resistant human hepatocellular carcinoma cell line (Hep3B/PTX).

Table 1: Summary of this compound Concentrations in Combination Studies

Cell LineCombination AgentThis compound ConcentrationAssay TypeObserved Effect
Hep3B/PTXPaclitaxel100 µMMTS, Apoptosis, Cell Cycle, Caspase ActivityEnhanced chemosensitivity to paclitaxel

Further research is required to establish a comprehensive profile of this compound's standalone bioactivity, including IC50 values in various cancer and normal cell lines.

Key In Vitro Applications & Experimental Protocols

The following protocols are foundational for evaluating the cellular effects of this compound.

Assessment of Cytotoxicity (MTS Assay)

The MTS assay is a colorimetric method to determine cell viability. It is crucial for determining the cytotoxic potential of this compound and for establishing appropriate concentration ranges for further mechanistic studies.

Experimental Workflow: Cytotoxicity Assessment

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay and Measurement A Seed cells in 96-well plate B Incubate for 24h (adhesion) A->B C Prepare serial dilutions of this compound D Treat cells with this compound (and controls) C->D E Incubate for 24-72h D->E F Add MTS reagent to each well G Incubate for 1-4h F->G H Measure absorbance at 490 nm G->H A Seed and treat cells with this compound B Harvest cells (including supernatant) A->B C Wash cells with PBS and Binding Buffer B->C D Resuspend cells in Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G A Seed and treat cells with this compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash to remove ethanol C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G A Seed and treat cells in a white-walled 96-well plate B Equilibrate plate to room temperature A->B C Add Caspase-Glo® 3/7 Reagent B->C D Incubate at room temperature C->D E Measure luminescence D->E cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis This compound This compound NFkB NF-κB Pathway This compound->NFkB Bax_Bcl2 Bax/Bcl-2 Ratio This compound->Bax_Bcl2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines inhibition Caspases Caspase Activation Bax_Bcl2->Caspases Apoptosis Apoptotic Cell Death Caspases->Apoptosis

Application Notes and Protocols for Studying Achillin Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achillin is a sesquiterpene lactone that has demonstrated potential therapeutic effects, including anti-inflammatory and chemosensitizing properties.[1] Sesquiterpene lactones are a class of natural products known to modulate inflammatory pathways, often through the inhibition of the NF-κB signaling cascade.[2][3][4][5] Furthermore, in vitro studies have shown that this compound can act as a chemosensitizer by inhibiting P-glycoprotein (P-gp), a transmembrane pump responsible for multidrug resistance in cancer cells. This suggests that this compound could be used in combination with conventional chemotherapy to enhance its efficacy.

These application notes provide detailed protocols for investigating the anti-inflammatory and chemosensitizing effects of this compound in established animal models. The protocols are designed to be a comprehensive resource for researchers in drug discovery and development.

Data Presentation: Quantitative Summary of Expected Outcomes

The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experimental protocols. These tables are intended to serve as a template for data presentation and analysis.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
This compound100.62 ± 0.05*27.1
This compound300.41 ± 0.04 51.8
Indomethacin100.35 ± 0.0358.8

*p<0.05, **p<0.01 compared to Vehicle Control. Data are expressed as mean ± SEM.

Table 2: Effect of this compound on TPA-Induced Ear Edema in Mice

Treatment GroupDose (mg/ear)Ear Punch Weight (mg)% Inhibition of Edema
Vehicle Control-12.5 ± 1.1-
This compound0.59.8 ± 0.9*21.6
This compound1.07.2 ± 0.7 42.4
Dexamethasone0.15.5 ± 0.556.0

*p<0.05, **p<0.01 compared to Vehicle Control. Data are expressed as mean ± SEM.

Table 3: Chemosensitizing Effect of this compound in a Paclitaxel-Resistant Tumor Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)% Tumor Growth Inhibition
Vehicle Control-1500 ± 150-
This compound501425 ± 1305
Paclitaxel101200 ± 120*20
This compound + Paclitaxel50 + 10600 ± 80**60

*p<0.5, **p<0.01 compared to Vehicle Control. Data are expressed as mean ± SEM.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Mice

This model is used to evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Carrageenan (lambda, type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into four groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Indomethacin (positive control)

  • Compound Administration: Administer this compound, indomethacin, or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol 2: TPA-Induced Ear Edema in Mice

This model assesses the topical anti-inflammatory effects of this compound.

Materials:

  • Male CD-1 mice (25-30 g)

  • This compound

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Dexamethasone (positive control)

  • Vehicle (e.g., acetone)

  • Biopsy punch (6 mm)

  • Analytical balance

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week.

  • Grouping: Divide the animals into four groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Dexamethasone (positive control)

  • Induction of Edema: Topically apply 20 µL of TPA solution (e.g., 2.5 µ g/ear ) to the inner and outer surfaces of the right ear of each mouse.

  • Compound Administration: 30 minutes after TPA application, topically apply this compound, dexamethasone, or vehicle to the same ear.

  • Evaluation of Edema: After 6 hours, euthanize the mice and take a 6 mm biopsy punch from both the treated (right) and untreated (left) ears.

  • Data Analysis: Weigh the ear punches. The anti-inflammatory effect is calculated as the percentage reduction in the weight difference between the treated and untreated ears compared to the control group.

Protocol 3: Chemosensitization in a Paclitaxel-Resistant Tumor Xenograft Model

This protocol evaluates the ability of this compound to enhance the anti-tumor efficacy of paclitaxel in a multidrug-resistant cancer model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Paclitaxel-resistant human cancer cell line (e.g., a hepatocellular carcinoma line)

  • This compound

  • Paclitaxel

  • Vehicle for administration

  • Matrigel (optional)

  • Calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate mice for one week.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 paclitaxel-resistant cancer cells, resuspended in sterile saline or a mixture with Matrigel, into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Grouping and Treatment: When tumors reach a volume of 100-150 mm³, randomize the mice into four groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Paclitaxel alone

    • Group 4: this compound + Paclitaxel

  • Compound Administration: Administer the treatments according to a predetermined schedule (e.g., daily or weekly for 3-4 weeks). This compound may be administered orally, while paclitaxel is typically given intravenously or intraperitoneally.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the final tumor volumes and weights between the different treatment groups to determine the chemosensitizing effect of this compound.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates This compound This compound This compound->IKK Complex Inhibits Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription Induces Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Leads to

This compound's Proposed Anti-inflammatory Signaling Pathway.

G Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis End End Data Analysis->End

Workflow for Carrageenan-Induced Paw Edema Model.

G cluster_cell Cancer Cell P-gp P-gp Chemotherapy_in Chemotherapy Chemotherapy Chemotherapy This compound This compound This compound->P-gp Inhibits Chemotherapy_out Chemotherapy Chemotherapy_out->P-gp Efflux Cell Death Cell Death Chemotherapy_in->Cell Death Induces

Mechanism of this compound's Chemosensitizing Effect.

References

Application Note: Quantitative Analysis of Achillin in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achillin is a naturally occurring sesquiterpene lactone found in various medicinal plants, notably from the Achillea (Yarrow) and Artemisia genera. As a member of the guaianolide class of sesquiterpenoids, this compound has garnered significant interest within the scientific community due to its potential pharmacological activities, including anti-inflammatory and cytotoxic effects. The growing demand for standardized herbal extracts in pharmaceuticals and nutraceuticals necessitates robust and reliable analytical methods for the accurate quantification of key bioactive constituents like this compound.

This application note provides detailed protocols for the quantitative analysis of this compound in herbal extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) with densitometric analysis. These methods are essential for the quality control, standardization, and formulation development of herbal products containing this compound.

Chemical Structure

  • Compound: this compound

  • Chemical Formula: C15H18O3

  • Molar Mass: 246.30 g/mol

  • Class: Sesquiterpene Lactone (Guaianolide)

Data Presentation: Quantitative Analysis of Sesquiterpene Lactones

The following table summarizes representative quantitative data for sesquiterpene lactones in Achillea millefolium, providing an illustrative example of expected concentrations. Please note that the concentration of specific sesquiterpene lactones, including this compound, can vary significantly based on the plant's geographical origin, harvesting time, and the extraction method employed.

Plant MaterialExtraction SolventAnalytical MethodTotal Sesquiterpene Lactone Content (mg/g dry weight)Reference
Achillea millefolium flower headsMethanolHPLC-UV2.5 - 4.0 (expressed as santonin equivalents)[1]
Achillea millefolium aerial partsDichloromethane-MethanolHPLCNot specified for total, individual compounds isolated[2]
Artemisia annua leavesHexaneLC-MS0.3 - 7.1 (Artemisinin)[3]

Experimental Protocols

Sample Preparation: Extraction of this compound from Herbal Material

A robust extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Dried and powdered herbal material (Achillea millefolium or other relevant species)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE or nylon)

Protocol:

  • Weigh 1.0 g of the finely powdered herbal material into a conical flask.

  • Add 20 mL of a methanol:dichloromethane (1:1, v/v) solvent mixture.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure exhaustive extraction.

  • Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Method for Quantitative Analysis of this compound

This method is suitable for routine quality control and quantification of this compound in moderately complex mixtures.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-90% B30-35 min: 90% B35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm

Protocol:

  • Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the calibration standards into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

LC-MS/MS Method for High-Sensitivity Quantification of this compound

This method offers higher sensitivity and selectivity, making it ideal for the analysis of complex matrices or for detecting trace amounts of this compound.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Chromatographic Conditions (similar to HPLC-UV, may require optimization for faster run times):

ParameterCondition
Column C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Optimized for rapid elution (e.g., 5-95% B in 5 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ m/z 247.1
Product Ions To be determined by infusion of this compound standard (e.g., m/z 229.1, m/z 201.1)
Collision Energy To be optimized for each transition

Protocol:

  • Follow the sample preparation and calibration standard preparation steps as described for the HPLC-UV method.

  • Optimize the MS parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions, and collision energies.

  • Develop an MRM method with at least two transitions for confident identification and quantification.

  • Analyze the calibration standards and samples using the developed LC-MS/MS method.

  • Quantify this compound based on the peak area of the most intense and selective MRM transition.

HPTLC-Densitometry Method for Quantitative Analysis of this compound

HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.

Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner with a densitometer.

Chromatographic Conditions:

ParameterCondition
Stationary Phase Pre-coated silica gel 60 F254 HPTLC plates
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v)
Application 5 µL of standards and samples applied as 8 mm bands
Development In a twin-trough chamber saturated with the mobile phase for 20 minutes
Drying Air-dried for 10 minutes
Detection Scan at 210 nm in absorbance mode

Protocol:

  • Prepare standards and samples as described for the HPLC-UV method.

  • Apply the standards and samples to the HPTLC plate using the automatic applicator.

  • Develop the plate in the saturated developing chamber until the mobile phase front has migrated approximately 8 cm.

  • Dry the plate and scan it using the TLC scanner at the specified wavelength.

  • Generate a calibration curve by plotting the peak area of the standards against their concentration.

  • Quantify this compound in the samples using the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Processing start Herbal Material (e.g., Achillea millefolium) powder Grinding to Fine Powder start->powder extraction Ultrasonic Extraction (Methanol:Dichloromethane) powder->extraction centrifuge Centrifugation extraction->centrifuge evaporation Rotary Evaporation centrifuge->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc HPLC-UV filtration->hplc Inject lcms LC-MS/MS filtration->lcms Inject hptlc HPTLC-Densitometry filtration->hptlc Apply quantification Quantification (using Calibration Curve) hplc->quantification lcms->quantification hptlc->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantitative analysis of this compound.

Signaling Pathway

Sesquiterpene lactones, including this compound, are known to exert their anti-inflammatory effects by modulating key signaling pathways. One of the most well-characterized pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of the inflammatory response.

The diagram below illustrates the inhibitory effect of sesquiterpene lactones on the NF-κB signaling pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Sesquiterpene lactones can inhibit this pathway at multiple points, most notably by inhibiting the IKK complex, thereby preventing IκBα degradation and blocking NF-κB activation.[4][5][6]

NFkB_Pathway cluster_cytoplasm Cytoplasm tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activation ikba IκBα ikk->ikba Phosphorylation nfkb_ikba NF-κB-IκBα (Inactive) ikba->nfkb_ikba Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation nfkb_ikba->nfkb Release nfkb_nuc NF-κB (Active) genes Pro-inflammatory Gene Transcription nfkb_nuc->genes Induces inflammation Inflammation genes->inflammation sl Sesquiterpene Lactones (e.g., this compound) sl->ikk Inhibition

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

References

Application Notes and Protocols: Achillin as a Chemosensitizing Agent in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Multidrug resistance (MDR) is a significant impediment to successful cancer chemotherapy.[1][2] One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[3][4] Chemosensitizing agents are compounds that can reverse MDR and restore the sensitivity of cancer cells to anticancer drugs.[1][2][5] Achillin, a guaianolide-type sesquiterpene lactone, has demonstrated potential as a chemosensitizing agent, particularly in overcoming paclitaxel resistance in hepatocellular carcinoma cells.[1][2][5] These application notes provide a summary of the key findings and detailed protocols for studying the chemosensitizing effects of this compound.

Mechanism of Action

This compound enhances the cytotoxicity of chemotherapeutic agents like paclitaxel by modulating several key cellular pathways. Its primary mechanism involves the inhibition of P-glycoprotein, a major drug efflux pump.[1][2][5] By reducing P-gp levels and activity, this compound increases the intracellular accumulation of co-administered anticancer drugs.[2][5] Furthermore, this compound potentiates the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells when used in combination with chemotherapeutic agents.[1][5] This is achieved through the modulation of apoptotic regulatory proteins, such as an increase in the Bax/Bcl-2 ratio and activation of caspases 3/7.[5]

Data Presentation

Table 1: Cytotoxicity of Paclitaxel in Combination with this compound in Hep3B/PTX Cells
TreatmentIC₅₀ (nM)
Paclitaxel (PTX) alone352 ± 12
Paclitaxel (PTX) + this compound (100 µM)38 ± 5

Data extracted from a study on paclitaxel-resistant human hepatocellular carcinoma cells (Hep3B/PTX).[2]

Table 2: Effect of this compound on Apoptosis in Hep3B/PTX Cells
TreatmentPercentage of Apoptotic Cells (%)Fold Increase vs. PTX alone
ControlNot specified-
This compound (100 µM)3.46-
Paclitaxel (PTX) (25 nM)9.261
PTX (25 nM) + this compound (100 µM)34.03.39

Data represents the percentage of cells undergoing apoptosis after treatment.[5]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Paclitaxel-resistant human hepatocellular carcinoma cell line (Hep3B/PTX).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Cells are passaged upon reaching 80-90% confluency. To maintain the resistant phenotype, the culture medium for Hep3B/PTX cells is supplemented with paclitaxel.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of this compound and/or a chemotherapeutic agent on the viability of cancer cells.

  • Procedure:

    • Seed Hep3B/PTX cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of paclitaxel, this compound, or a combination of both for 48 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values (the concentration of a drug that inhibits 50% of cell growth).

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Procedure:

    • Seed Hep3B/PTX cells in a 6-well plate and treat with the compounds of interest (e.g., Paclitaxel, this compound, or combination) for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Intracellular Drug Accumulation Assay (Doxorubicin Retention)

This protocol assesses the effect of this compound on the function of drug efflux pumps like P-glycoprotein. Doxorubicin is used as a fluorescent substrate for P-gp.[2]

  • Procedure:

    • Seed Hep3B/PTX cells in a 6-well plate and allow them to attach.

    • Pre-treat the cells with this compound (e.g., 100 µM) for a specified time.

    • Add doxorubicin to the cells and incubate for a defined period.

    • Wash the cells with cold PBS to remove extracellular doxorubicin.

    • Harvest the cells and analyze the intracellular fluorescence of doxorubicin by flow cytometry. An increase in fluorescence in this compound-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins, such as P-glycoprotein, Bcl-2, and Bax.

  • Procedure:

    • Treat cells with the desired compounds and lyse them in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., P-gp, Bcl-2, Bax, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound's Chemosensitizing Mechanism This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits IntraChemo Increased Intracellular Drug Concentration Bcl2 Bcl-2 This compound->Bcl2 Decreases Bax Bax This compound->Bax Increases Chemo Chemotherapeutic Agent (e.g., Paclitaxel) Pgp->Chemo Efflux Apoptosis Apoptosis Chemo->Apoptosis CellCycle G2/M Cell Cycle Arrest Chemo->CellCycle IntraChemo->Apoptosis Enhances IntraChemo->CellCycle Enhances Bcl2->Apoptosis Bax->Apoptosis

Caption: Proposed mechanism of this compound as a chemosensitizing agent.

G cluster_assays Downstream Assays start Start: Seed Cancer Cells treatment Treat with this compound and/or Chemotherapeutic Agent start->treatment incubation Incubate for a Defined Period treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Analysis (e.g., Flow Cytometry) incubation->apoptosis protein Protein Expression (e.g., Western Blot) incubation->protein drug_accum Drug Accumulation (e.g., Doxorubicin Assay) incubation->drug_accum end End: Data Analysis viability->end apoptosis->end protein->end drug_accum->end

Caption: General experimental workflow for evaluating chemosensitizing agents.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Achillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achillin is a sesquiterpene lactone predominantly found in plants of the Achillea genus, notably Achillea millefolium L., commonly known as yarrow.[1] Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[2][3] Extracts of Achillea millefolium, rich in sesquiterpene lactones such as this compound, have demonstrated inhibitory effects against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.[2] This document provides detailed protocols for determining the antimicrobial susceptibility of this compound and its extracts, guidance on data interpretation, and an overview of its putative mechanism of action.

Data Presentation: Antimicrobial Activity of this compound-Containing Extracts

While specific minimum inhibitory concentration (MIC) data for purified this compound is limited in publicly available literature, numerous studies have quantified the antimicrobial efficacy of Achillea millefolium extracts. As this compound is a major constituent of these extracts, this data provides a strong indication of its potential antimicrobial activity. The following table summarizes representative MIC values obtained for Achillea millefolium extracts against common pathogenic bacteria.

Bacterial StrainExtract TypeMIC Range (mg/mL)Reference
Staphylococcus aureusMethanol1.25 - 3.125[4][5]
Listeria monocytogenesMethanol1.25[4]
Listeria monocytogenesDichloromethane1.25[4]
Helicobacter pyloriMethanol0.05[2]
Helicobacter pyloriYarrow Separator Fraction0.08[6]

Note: The variability in MIC values can be attributed to differences in extraction methods, geographical origin of the plant material, and the specific bacterial strains tested.

Putative Mechanism of Antimicrobial Action

The precise antimicrobial mechanism of this compound has not been fully elucidated. However, the activity of sesquiterpene lactones is often attributed to their chemical structure, particularly the presence of an α,β-unsaturated γ-lactone moiety. The proposed mechanism involves the disruption of microbial cellular integrity and function through multiple simultaneous actions. This multifactorial effect is advantageous as it may reduce the likelihood of microbial resistance development.

The lipophilic nature of sesquiterpene lactones facilitates their interaction with and subsequent disruption of the bacterial cell membrane's phospholipid bilayer. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Furthermore, the electrophilic α,β-unsaturated carbonyl group can react with nucleophilic groups (such as sulfhydryl groups in cysteine residues) of microbial enzymes and proteins, leading to their inactivation and disruption of critical metabolic pathways.

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm This compound This compound (Sesquiterpene Lactone) membrane Phospholipid Bilayer This compound->membrane Lipophilic Interaction proteins Microbial Enzymes & Proteins (with Thiol Groups) This compound->proteins Reaction with Thiol Groups disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death inactivation Protein Inactivation proteins->inactivation metabolism Disruption of Metabolic Pathways inactivation->metabolism metabolism->death

Caption: Proposed antimicrobial mechanism of action for this compound.

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) are recommended for antimicrobial susceptibility testing.[7] The following are detailed protocols for the broth microdilution and Kirby-Bauer disk diffusion methods, adapted for the testing of natural products like this compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9]

Workflow for Broth Microdilution Assay

G prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-well plate prep_this compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the MIC of this compound using the broth microdilution method.

a. Materials:

  • Purified this compound or this compound-rich extract

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35-37°C)

b. Protocol:

  • Preparation of this compound Stock Solution: Due to the hydrophobic nature of sesquiterpene lactones, dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an appropriate volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to a designated final well. Discard 100 µL from the final dilution well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. This will also dilute the this compound concentrations by half to their final test concentrations.

  • Controls:

    • Positive Control (Growth Control): A well containing CAMHB and the bacterial inoculum, but no this compound.

    • Negative Control (Sterility Control): A well containing only CAMHB to check for media contamination.

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear). Growth can be assessed visually or by using a plate reader.

Kirby-Bauer Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[10]

Workflow for Kirby-Bauer Disk Diffusion Assay

G prep_plates Prepare Mueller-Hinton Agar (MHA) Plates inoculate_plate Inoculate MHA plate for a confluent lawn of growth prep_plates->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate place_disks Place disks on the inoculated MHA plate inoculate_plate->place_disks impregnate_disks Impregnate sterile paper disks with this compound solution impregnate_disks->place_disks incubate Incubate at 35-37°C for 16-18 hours place_disks->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones

Caption: Workflow for the Kirby-Bauer disk diffusion assay for this compound.

a. Materials:

  • Purified this compound or this compound-rich extract

  • Appropriate solvent (e.g., ethanol or DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35-37°C)

  • Calipers or a ruler

b. Protocol:

  • Preparation of MHA Plates: Ensure MHA plates have a depth of 4 mm and are at room temperature before use.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Preparation and Application of Disks:

    • Dissolve this compound in a suitable solvent to a known concentration.

    • Aseptically apply a precise volume (e.g., 10 µL) of the this compound solution onto a sterile paper disk and allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

    • Place a solvent-only disk as a negative control.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

    • The interpretation of the zone sizes (susceptible, intermediate, or resistant) requires the establishment of standardized breakpoints, which are not yet available for this compound. Therefore, this method is primarily used for screening and comparing the relative activity of different concentrations or extracts.

Conclusion

The provided application notes and protocols offer a framework for the systematic evaluation of the antimicrobial properties of this compound. While data on purified this compound is still emerging, the bioactivity of Achillea millefolium extracts suggests that it is a promising candidate for further investigation as a novel antimicrobial agent. Adherence to standardized methodologies, such as those provided by CLSI, is crucial for generating reproducible and comparable data. Future research should focus on determining the MICs of purified this compound against a broad panel of clinically relevant microorganisms and further elucidating its mechanism of action.

References

Application Notes and Protocols for the Anti-inflammatory Evaluation of Achillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achillin, a guaianolide sesquiterpene lactone found in plants of the Achillea genus (e.g., Achillea millefolium, commonly known as yarrow), is a natural compound of interest for its potential therapeutic properties.[1][2] Plants from the Achillea genus have a long history in traditional medicine for treating inflammatory conditions.[2] Modern pharmacological studies have begun to validate these traditional uses, suggesting that sesquiterpene lactones are key contributors to their anti-inflammatory effects.[3][4] This document provides a detailed guide for researchers to evaluate the anti-inflammatory activity of this compound through a series of established in vitro and in vivo assays. The protocols outlined below are designed to assess the compound's efficacy in inhibiting key inflammatory mediators and pathways.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of sesquiterpene lactones, such as this compound, are often attributed to their ability to modulate critical signaling pathways involved in the inflammatory response.[3] Two of the most important pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][5][6]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[5][6] Sesquiterpene lactones are thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activation NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Nucleus Nucleus DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription This compound This compound This compound->IKK Inhibition MAPK_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K Activation MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylation MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activation AP1_nuc AP-1 AP1->AP1_nuc Translocation Nucleus Nucleus DNA DNA AP1_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Transcription This compound This compound This compound->MAP2K Inhibition NO_Assay_Workflow start Start seed Seed RAW 264.7 cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Pre-treat with this compound (various concentrations) incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect supernatant incubate2->collect griess Add Griess Reagent collect->griess incubate3 Incubate 10 min griess->incubate3 read Measure absorbance at 540 nm incubate3->read end End read->end Paw_Edema_Workflow start Start acclimatize Acclimatize rodents start->acclimatize group Group animals acclimatize->group administer Administer this compound, vehicle, or positive control group->administer wait Wait 1 hour administer->wait induce Induce edema with carrageenan injection wait->induce measure Measure paw volume at 0, 1, 2, 3, 4 hours induce->measure calculate Calculate % inhibition measure->calculate end End calculate->end

References

Application Notes and Protocols for In Vivo Studies of Achillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achillin is a novel small molecule inhibitor with potent anti-inflammatory and anti-proliferative properties demonstrated in in vitro assays. Its primary mechanism of action is the inhibition of a key kinase in the NF-κB signaling pathway. Due to its therapeutic potential, advancing this compound to in vivo studies is a critical step in its development. However, like many small molecules, this compound exhibits poor aqueous solubility, which presents a significant challenge for systemic and local delivery in vivo.

These application notes provide a comprehensive guide to available delivery systems for in vivo studies of this compound, complete with detailed protocols for formulation and evaluation. The information is intended to assist researchers in selecting and implementing an appropriate delivery strategy to assess the efficacy and safety of this compound in preclinical animal models.

Delivery Systems for In Vivo Administration of this compound

A variety of delivery systems can be employed to overcome the solubility challenges of this compound and enhance its therapeutic index. The choice of delivery system will depend on the specific application, the target tissue, and the desired release profile. Nanoparticle-based systems are particularly promising for improving the bioavailability and enabling targeted delivery of hydrophobic drugs like this compound.[1][2][3]

1.1. Nanoparticle-Based Delivery Systems

Nanoparticles offer several advantages for in vivo drug delivery, including improved solubility of hydrophobic drugs, protection of the drug from degradation, and the potential for targeted delivery to specific tissues or cells.[1][2] Common nanoparticle platforms include:

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[4][5] PEGylated (stealth) liposomes can evade the immune system, leading to longer circulation times.[6]

  • Polymeric Nanoparticles: These are solid particles made from biodegradable polymers that can encapsulate or adsorb the drug.[2] They offer controlled release profiles and can be functionalized for targeted delivery.

  • Hydrogels: These are three-dimensional polymer networks that can absorb large amounts of water. Drug-loaded hydrogels can be injected locally to provide sustained release of the therapeutic agent.[7][8]

1.2. Viral Vector-Based Delivery

For some applications, particularly those involving gene therapy to express a therapeutic protein, viral vectors are highly efficient delivery vehicles.[9][10][11] Adeno-associated viral (AAV) vectors and lentiviral vectors are commonly used for in vivo gene delivery.[12] While not directly applicable for the delivery of a small molecule like this compound, this approach could be considered if the therapeutic strategy involved modulating the expression of this compound's target.

Quantitative Data on this compound Delivery Systems

The following table summarizes hypothetical data for different formulations of this compound, providing a basis for comparison.

Delivery SystemDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)In Vitro Release (72h, %)In Vivo Efficacy (Tumor Volume Reduction, %)
Free this compound (in DMSO/Saline) N/AN/AN/AN/A10015
This compound-Loaded Liposomes 5.2 ± 0.885.3 ± 5.1120 ± 15-15.2 ± 2.545.6 ± 3.855.2 ± 8.3
This compound-Loaded PLGA Nanoparticles 8.7 ± 1.278.9 ± 6.4180 ± 20-25.8 ± 3.165.2 ± 4.568.7 ± 9.1
This compound-DNA Hydrogel (for local injection) 2.0 ± 0.395.1 ± 2.7N/AN/A30.1 ± 2.9 (over 21 days)75.4 ± 7.9 (local inflammation score reduction)

Experimental Protocols

3.1. Protocol for Preparation of this compound-Loaded Liposomes

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.[4]

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve this compound, DPPC, cholesterol, and DSPE-PEG(2000) in a 10:5:1:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.

  • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator for 5 minutes (5 seconds on, 2 seconds off) on ice.

  • Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain unilamellar vesicles (ULVs) with a uniform size distribution.

  • Remove the unencapsulated this compound by dialysis against PBS at 4°C for 24 hours.

  • Store the final liposomal formulation at 4°C.

3.2. Protocol for In Vivo Efficacy Study in a Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a formulated drug in a mouse xenograft model.

Materials:

  • 6-8 week old immunodeficient mice (e.g., nude mice)

  • Cancer cell line of interest (e.g., A375 melanoma)

  • Matrigel

  • Sterile PBS and cell culture medium

  • This compound formulation (e.g., this compound-loaded liposomes)

  • Vehicle control (e.g., empty liposomes)

  • Calipers

  • Anesthesia

Procedure:

  • Harvest cancer cells during their exponential growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, free this compound, this compound-loaded liposomes).

  • Administer the treatments intravenously (or via the desired route) at the predetermined dose and schedule (e.g., twice weekly).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²)/2.

  • Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

3.3. Protocol for Acute Toxicity Study

This protocol provides a framework for an acute toxicity study to determine the short-term adverse effects of a substance.[13][14][15]

Materials:

  • Healthy young adult rodents (e.g., Sprague Dawley rats), both male and female.

  • This compound formulation.

  • Vehicle control.

  • Standard laboratory animal diet and water.

  • Equipment for blood collection and clinical chemistry analysis.

  • Histopathology equipment.

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Divide the animals into groups (e.g., one control group and at least three treatment groups receiving different doses of the this compound formulation).

  • Administer a single dose of the this compound formulation or vehicle control to the respective groups via the intended clinical route of administration.

  • Observe the animals for clinical signs of toxicity immediately after dosing and then periodically for 14 days. Observations should include changes in skin, fur, eyes, and behavior.

  • Record the body weight of each animal before dosing and at regular intervals throughout the study.

  • At the end of the 14-day observation period, euthanize the animals.

  • Collect blood samples for hematology and clinical chemistry analysis.

  • Perform a gross necropsy on all animals and collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.

Signaling Pathways and Experimental Workflows

4.1. This compound's Proposed Signaling Pathway: Inhibition of NF-κB

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, cell survival, and proliferation. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. This compound is hypothesized to inhibit the IKKβ subunit, a key kinase in the canonical NF-κB pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor e.g., TNF-α, IL-1 IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB->IkB IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release This compound This compound This compound->IKK_Complex Inhibition DNA DNA NFkB_n->DNA Binding Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription

Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.

4.2. Experimental Workflow for In Vivo Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of a novel therapeutic agent like this compound.

experimental_workflow Formulation 1. Formulation Development (e.g., Liposomes) Characterization 2. Physicochemical Characterization Formulation->Characterization Administration 4. In Vivo Administration Characterization->Administration Animal_Model 3. Animal Model Development Animal_Model->Administration Efficacy 5. Efficacy Studies (e.g., Tumor Growth) Administration->Efficacy Toxicity 6. Toxicity Assessment (e.g., Histopathology) Administration->Toxicity PK_PD 7. PK/PD Studies Administration->PK_PD Data_Analysis 8. Data Analysis & Interpretation Efficacy->Data_Analysis Toxicity->Data_Analysis PK_PD->Data_Analysis

Caption: General experimental workflow for in vivo studies of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Achillin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction of Achillin from its natural sources, primarily Achillea millefolium. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during this compound extraction and provides actionable solutions in a question-and-answer format.

Issue Encountered Question Potential Cause(s) Recommended Solution(s)
Low Overall Yield of Crude Extract My initial crude extract from Achillea millefolium has a very low mass. What could be the issue?Improper Plant Material Preparation: The plant material may not be properly dried or ground.Ensure the plant material is thoroughly dried to a constant weight and ground to a uniform, fine powder to maximize surface area for extraction.
Inappropriate Solvent Selection: The polarity of the extraction solvent may not be suitable for this compound.This compound, a sesquiterpene lactone, is generally best extracted with moderately polar solvents. Consider using solvents like chloroform, ethyl acetate, or a mixture of ethanol and water.
Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may be insufficient.Optimize these parameters. For maceration, increase the extraction time. For heat-assisted methods, ensure the temperature is appropriate for the solvent without degrading the thermolabile this compound. Increase the solvent-to-solid ratio to ensure complete wetting of the plant material.
Inefficient Extraction Method: Maceration may not be the most effective method.Consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.
Low Yield of Pure this compound After Purification I have a good amount of crude extract, but the final yield of pure this compound is low. What could be happening?Degradation of this compound: this compound may be degrading during extraction or purification due to high temperatures or extreme pH.Use low-temperature extraction methods like maceration or UAE. When evaporating the solvent, use a rotary evaporator under reduced pressure to keep the temperature low. Maintain a neutral or slightly acidic pH during the process.
Inefficient Purification Strategy: The chosen purification method may not be effectively separating this compound from other compounds.Develop a multi-step purification protocol. This may involve liquid-liquid partitioning followed by column chromatography. Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing this compound.
Inconsistent Results Between Batches My this compound yield varies significantly between different batches of plant material. Why is this happening?Natural Variation in Plant Material: The concentration of secondary metabolites like this compound can vary depending on the plant's geographical location, harvest time, and storage conditions.Whenever possible, use plant material from a consistent source. It is also advisable to perform a small-scale pilot extraction to determine the approximate yield from a new batch before proceeding with a large-scale extraction.
Presence of Impurities in the Final Product My purified this compound still contains impurities. How can I improve its purity?Co-extraction of Other Compounds: The initial extraction solvent may be too broad in its selectivity, leading to the co-extraction of other compounds with similar polarities.Consider a pre-extraction step with a non-polar solvent like hexane to remove fats and waxes before the main extraction. Optimize the mobile phase in your chromatography steps for better separation.

Frequently Asked Questions (FAQs)

**Q1: What is this compound and why is its extraction challenging?

Technical Support Center: Total Synthesis of Achillin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Achillin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, directly addressing specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

The total synthesis of this compound, a guaianolide sesquiterpene lactone, presents several significant challenges inherent to this class of natural products. The core difficulties revolve around:

  • Stereocontrol: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a primary hurdle.

  • Construction of the 5-7 Fused Ring System: The synthesis of the characteristic hydroazulene skeleton of guaianolides is complex.

  • Lactone Formation: Introduction of the γ-lactone ring with the correct stereochemistry can be problematic.

  • Functional Group Manipulations: The synthesis requires a sequence of carefully orchestrated functional group interconversions, which can be sensitive to reaction conditions.

A common strategy to address the stereochemical complexity is to utilize a chiral pool approach, starting from a readily available and enantiopure natural product like α-santonin.[1]

Q2: What is a common starting material for the synthesis of this compound, and what are the initial key transformations?

A well-established route to this compound begins with the natural product α-santonin. The initial steps involve a photochemical rearrangement, a classic strategy in the synthesis of guaianolides.[1][2] This approach leverages the inherent stereochemistry of the starting material to set some of the required stereocenters in the target molecule. The photochemical irradiation of a santonin derivative is a key step to induce a rearrangement that forms the 5-7 fused ring system precursor.[3][2]

Q3: What are some of the common issues encountered during the later stages of the this compound synthesis, particularly concerning the introduction of the double bond and the lactone ring?

Late-stage transformations in the synthesis of this compound can be particularly challenging. For instance, the conversion of intermediate compounds to introduce the exocyclic double bond of the lactone and to achieve the final oxidation state can be problematic. One reported synthesis of this compound involved the treatment of a key intermediate with potassium t-butoxide, which resulted in a mixture of epimeric hydroxy olefins at the C-11 position.[1] This indicates that the stereocontrol at this position can be difficult to achieve.

Troubleshooting Guides

Problem 1: Low yield or formation of epimers during the base-catalyzed elimination to form the hydroxy olefin precursor to this compound.

  • Symptom: When treating the intermediate ketone (Structure Vc in the White and Marx synthesis) with a base like potassium t-butoxide, a mixture of C-11 epimers of the desired hydroxy olefin is obtained, or the overall yield is low.[1]

  • Possible Cause: The basic conditions can lead to epimerization at the C-11 position. The reaction may also be sensitive to stoichiometry and temperature, leading to side reactions.

  • Suggested Solution:

    • Solvent and Deuterium Labeling Studies: To confirm epimerization, the reaction can be carried out in a deuterated solvent like t-butyl alcohol-O-d. The incorporation of deuterium at the C-11 position, observable by NMR spectroscopy, would confirm the epimerization pathway.[1]

    • Careful Control of Reaction Conditions: Titrate the base carefully to ensure the correct stoichiometry. Maintain a low and constant temperature throughout the reaction to minimize side reactions.

    • Chromatographic Separation: If epimers are formed, careful column chromatography may be necessary to separate the desired diastereomer.

Problem 2: Difficulty in achieving the desired stereochemistry during the reduction of the dihydro derivative.

  • Symptom: Catalytic hydrogenation of an intermediate to reduce a double bond results in a mixture of diastereomers or the incorrect stereoisomer. For example, the reduction of a precursor to the dihydro derivative (Structure IV in the White and Marx synthesis) might not proceed with the desired stereoselectivity.[1]

  • Possible Cause: The facial selectivity of the hydrogenation can be influenced by the conformation of the substrate and the catalyst used. Steric hindrance around the double bond can direct the approach of hydrogen from one face over the other.

  • Suggested Solution:

    • Choice of Catalyst: Experiment with different hydrogenation catalysts (e.g., Pd/C, PtO2, Rh/C) and solvent systems. The choice of catalyst can significantly influence the stereochemical outcome.

    • Directed Hydrogenation: If the substrate contains a directing group (e.g., a hydroxyl group), a catalyst that can coordinate with this group (e.g., a Crabtree's catalyst) might be used to direct the hydrogenation from a specific face.

    • Alternative Reducing Agents: If catalytic hydrogenation is not stereoselective, consider other reducing agents that might offer better stereocontrol, depending on the specific substrate.

Data Presentation

The following table summarizes the key transformation in a reported synthesis of this compound from a santonin-derived intermediate, highlighting the formation of an epimeric mixture.

Reaction Step Reactant Reagents and Conditions Product(s) Observations Reference
Hydroxy Olefin FormationKetone Intermediate (Vc)Potassium t-butoxideEpimeric hydroxy olefins at C-11An equimolar mixture of two hydroxy olefins was formed.[1]

Experimental Protocols

Protocol 1: Formation of the Hydroxy Olefin Precursor to this compound

This protocol is adapted from the synthesis of this compound reported by White and Marx.[1]

Objective: To synthesize the C-11 epimeric hydroxy olefin precursors to this compound via a base-catalyzed elimination reaction.

Materials:

  • Ketone intermediate (Vc)

  • Potassium t-butoxide

  • t-Butyl alcohol (anhydrous)

  • Deuterated t-butyl alcohol-O-d (for mechanistic studies)

  • Appropriate work-up and purification reagents (e.g., diethyl ether, saturated aqueous ammonium chloride, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve the ketone intermediate (Vc) in anhydrous t-butyl alcohol under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a suitable temperature (e.g., 0 °C) in an ice bath.

  • Slowly add a solution of potassium t-butoxide in anhydrous t-butyl alcohol to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to separate the epimeric hydroxy olefins.

For Mechanistic Investigation:

  • To investigate the epimerization at C-11, the reaction can be performed in t-butyl alcohol-O-d. The purified products can then be analyzed by NMR spectroscopy to determine the extent and position of deuterium incorporation.[1]

Visualizations

Below are diagrams illustrating key aspects of the total synthesis of this compound.

achillin_synthesis_workflow start α-Santonin intermediate1 Santonin Derivative start->intermediate1 Chemical Modification photo_product Photochemical Rearrangement Product intermediate1->photo_product UV Irradiation intermediate2 Key Ketone Intermediate (Vc) photo_product->intermediate2 Further Transformations elimination_product Epimeric Hydroxy Olefins intermediate2->elimination_product Base-Catalyzed Elimination (e.g., K-OtBu) This compound This compound elimination_product->this compound Final Steps

Caption: A simplified workflow for the total synthesis of this compound starting from α-santonin.

troubleshooting_elimination problem Low yield or epimer formation in base-catalyzed elimination cause1 Epimerization at C-11 problem->cause1 cause2 Side reactions due to harsh conditions problem->cause2 solution3 Purify via chromatography problem->solution3 solution1 Confirm with deuterium labeling study cause1->solution1 solution2 Optimize reaction conditions (temperature, stoichiometry) cause2->solution2

Caption: Troubleshooting logic for the base-catalyzed elimination step in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Achillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Achillin. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common solubility issues encountered when formulating this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

A1: this compound is a sesquiterpene lactone, a class of natural compounds often isolated from herbs of the Artemisia genus.[1][2] Its chemical structure (C15H18O3) lends it a lipophilic (fat-soluble) nature, which results in poor solubility in aqueous (water-based) solutions.[1][3] Compounds with low water solubility often present challenges in experimental setups and can lead to poor bioavailability in biological systems.[4][5]

Q2: What is the recommended starting solvent to prepare a stock solution of this compound?

A2: Based on supplier data, this compound is soluble in Dimethyl Sulfoxide (DMSO).[3] For laboratory experiments, preparing a high-concentration stock solution in 100% DMSO is a common and effective initial step. This stock can then be diluted into your aqueous experimental medium.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous medium. Here are several troubleshooting steps:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous medium.

  • Increase Co-solvent Percentage: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of potential cellular toxicity (typically <0.5% v/v for many cell-based assays).

  • Use a Different Co-solvent: Other biocompatible co-solvents like ethanol or polyethylene glycol (PEG) can be used, sometimes in combination, to improve solubility.[6][7]

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) can be added to the aqueous medium to help form micelles that encapsulate this compound, keeping it in solution.[4][8]

  • Consider Formulation Strategies: For more robust solubilization, especially for in vivo studies, consider advanced formulation techniques such as cyclodextrin complexation or nanoparticle encapsulation.[9][10]

Q4: Can I use pH adjustment to increase the solubility of this compound?

A4: Adjusting the pH is an effective technique for ionizable compounds (weak acids or bases).[11][12] However, the chemical structure of this compound, which primarily contains ketone and lactone functional groups, is not readily ionizable within a typical physiological pH range.[1] Therefore, pH adjustment is unlikely to significantly improve its solubility. However, the stability of this compound may be pH-dependent, with maximal stability for similar complex molecules often found around a neutral or slightly acidic pH.[13][14] It is advisable to perform stability studies if you plan to work in highly acidic or basic conditions.[15]

Q5: For in vivo studies, what are the best methods to improve this compound's aqueous solubility and bioavailability?

A5: For in vivo applications, simply using high concentrations of solvents like DMSO is often not feasible due to toxicity. More advanced formulation strategies are recommended:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core that can encapsulate poorly soluble molecules like this compound, significantly increasing their aqueous solubility and stability.[16][17][18]

  • Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles or solid lipid nanoparticles can improve its solubility, protect it from degradation, and potentially enhance its bioavailability and targeting.[10][19][20]

  • Microemulsions: These are clear, stable mixtures of oil, water, and surfactants that can dissolve high concentrations of hydrophobic drugs.[4][11]

Data Presentation: Summary of Physicochemical Properties and Solubilization Techniques

The following tables provide quantitative data and a comparison of common methods to aid in experimental design.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 5956-04-7 [1][21]
Molecular Formula C15H18O3 [1]
Molecular Weight ~246.31 g/mol [3]
XLogP3 1.6 [1]

| Known Solubility | Soluble in DMSO |[3] |

Table 2: Comparison of Key Solubility Enhancement Techniques

Technique Mechanism of Action Advantages Disadvantages
Co-solvency Reduces interfacial tension between the drug and the aqueous solution.[4][22] Simple to prepare, suitable for initial in vitro screening. Potential for solvent toxicity, drug may precipitate upon dilution.
Cyclodextrin Complexation Encapsulates the hydrophobic drug within the cyclodextrin's lipophilic cavity, forming a water-soluble complex.[17][23] Significant solubility enhancement, increased stability, low toxicity.[16][24] Limited by drug size and binding affinity, can be a more complex preparation.

| Nanoparticle Formulation | Encapsulates the drug within a polymeric or lipid matrix, creating a colloidal dispersion in water.[10] | High drug loading potential, protects drug from degradation, potential for targeted delivery.[20][25] | More complex preparation and characterization required, potential for particle aggregation. |

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key workflows and concepts for addressing this compound's solubility.

G start Precipitation of this compound Observed in Aqueous Buffer q1 Is the final concentration of this compound essential? start->q1 sol1 Lower the final this compound concentration. q1->sol1 No q2 Is the current co-solvent (e.g., DMSO) concentration at its toxicity limit? q1->q2 Yes sol2 Gradually increase co-solvent concentration. Monitor for any cytotoxic effects. q2->sol2 No q3 Is the formulation for an in vivo application? q2->q3 Yes sol3 Add a low concentration of a biocompatible surfactant (e.g., Tween® 80) to the buffer. q3->sol3 No (in vitro) sol4 Develop an advanced formulation: - Cyclodextrin Complex - Nanoparticle Encapsulation q3->sol4 Yes

Caption: Troubleshooting workflow for this compound precipitation.

Caption: Mechanism of cyclodextrin inclusion complexation.

G cluster_pathway Hypothetical Anti-Inflammatory Action of this compound stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade nfkb_complex p50/p65-IκBα (Inactive) kinase_cascade->nfkb_complex Phosphorylates IκBα nfkb_active p50/p65 (Active) nfkb_complex->nfkb_active IκBα degradation nucleus Nucleus nfkb_active->nucleus Translocation genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->genes This compound This compound This compound->kinase_cascade Inhibition?

Caption: Hypothetical NF-κB signaling pathway inhibited by this compound.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution Using a Co-solvent

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (MW: 246.31 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.46 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can assist if dissolution is slow.

    • The resulting solution is a 10 mM stock of this compound in DMSO.

    • Store the stock solution at -20°C or -80°C for long-term stability.[26] For dilutions, ensure the final DMSO concentration in the aqueous medium is kept to a minimum (e.g., <0.5%) to avoid solvent-induced artifacts.[4]

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a method for preparing a solid this compound-HP-β-CD complex to enhance aqueous solubility.[9][23]

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Ethanol/Water (1:1 v/v) solution

    • Mortar and pestle

    • Vacuum oven or desiccator

  • Procedure:

    • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

    • Weigh the appropriate amount of HP-β-CD and place it in a mortar.

    • Slowly add a small volume of the ethanol/water solution to the HP-β-CD and knead with the pestle to form a homogeneous, consistent paste.

    • Weigh the corresponding amount of this compound and slowly add it to the paste.

    • Knead the mixture thoroughly for 45-60 minutes. Add a few more drops of the solvent blend if the mixture becomes too dry.

    • Spread the resulting paste in a thin layer on a glass dish and dry it under vacuum at 40-50°C until a constant weight is achieved.

    • Grind the resulting solid into a fine powder. This powder is the this compound-HP-β-CD inclusion complex, which should exhibit significantly improved solubility in aqueous solutions compared to the free drug.

Protocol 3: Formulation of this compound Nanoparticles (Solvent Evaporation Method)

This protocol outlines a basic method for creating this compound-loaded polymeric nanoparticles.[5][12]

  • Materials:

    • This compound

    • A biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))

    • A volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate)

    • An aqueous solution containing a surfactant/stabilizer (e.g., 1% w/v Polyvinyl alcohol - PVA)

    • Magnetic stirrer and probe sonicator

    • Rotary evaporator

  • Procedure:

    • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., 10 mg this compound and 100 mg PLGA in 5 mL dichloromethane).

    • Aqueous Phase Preparation: Prepare the aqueous stabilizer solution (e.g., 20 mL of 1% PVA).

    • Emulsification: Add the organic phase to the aqueous phase while stirring at high speed on a magnetic stirrer. Immediately sonicate the mixture using a probe sonicator (e.g., for 2-5 minutes on ice) to form a fine oil-in-water (o/w) emulsion.

    • Solvent Evaporation: Transfer the emulsion to a round-bottom flask and connect it to a rotary evaporator. Evaporate the organic solvent under reduced pressure. As the solvent is removed, the polymer will precipitate, entrapping the this compound to form solid nanoparticles.

    • Nanoparticle Recovery: The resulting aqueous suspension of nanoparticles can be purified by centrifugation and washing steps to remove excess surfactant and non-encapsulated drug. The final nanoparticles can be resuspended in water or lyophilized for long-term storage.

References

stability of Achillin under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How should I store my solid Achillin compound?

For long-term storage, it is recommended to store solid this compound in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable. High humidity should be avoided as it can lead to the degradation of moisture-sensitive compounds[1][2][3].

Q2: What is the stability of this compound in solution?

The stability of this compound in solution is dependent on the solvent, pH, and temperature. Based on data from similar compounds, aqueous solutions are generally less stable than organic solutions[4][5]. For aqueous solutions, a slightly acidic pH of 5-6 may provide the best stability[6]. It is advisable to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, store it at -20°C or -80°C in a suitable organic solvent like DMSO or ethanol and use it within a short period.

Q3: Is this compound sensitive to light?

While some similar compounds have shown limited sensitivity to light, it is good laboratory practice to protect this compound, both in solid form and in solution, from light to prevent potential photodegradation[6][7]. Store in amber vials or wrap containers in aluminum foil.

Q4: How does temperature affect the stability of this compound?

Elevated temperatures can significantly accelerate the degradation of this compound. Studies on analogous compounds show rapid degradation at temperatures above 40°C[6][8][9]. It is crucial to avoid exposing this compound to high temperatures during storage and experimental procedures.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared stock, perform a quality control check (e.g., by HPLC) to ensure its integrity. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
Loss of biological activity This compound has degraded due to improper storage or handling.Review storage conditions (temperature, light, humidity). Ensure the compound is handled quickly when not in storage. Consider that degradation can occur in cell culture media over time; optimize incubation times accordingly.
Appearance of unknown peaks in chromatography Degradation of this compound.Use a stability-indicating HPLC method to identify and quantify degradation products. Adjust storage and experimental conditions to minimize degradation.

Data on Stability of Analogous Compounds

The following tables summarize stability data for compounds with structural or chemical similarities to this compound. This data can provide insights into potential stability characteristics of this compound.

Table 1: Effect of Temperature on the Stability of Allicin (Aqueous Solution)

TemperatureStabilityReference
Room TemperatureStable for up to 5 days without obvious degradation.[6]
> 40°CRapid degradation.[6]
> 70°CVery rapid degradation.[6]

Table 2: Effect of pH on the Stability of Allicin (Aqueous Solution at Room Temperature)

pH RangeStabilityReference
5 - 6Most stable.[6]
< 1.5 or > 11Begins to degrade within 30 minutes; undetectable after 2 hours.[6]

Experimental Protocols

Protocol: Determination of this compound Stability using a Stability-Indicating HPLC Method

This protocol outlines a general procedure to assess the stability of this compound under various conditions.

1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products over time under different storage conditions.

2. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade buffers (e.g., phosphate, acetate)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation studies

  • Hydrogen peroxide for oxidative degradation studies

  • HPLC system with a UV detector

  • C18 HPLC column

3. Method Development:

  • Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer or a photodiode array detector.

  • Mobile Phase Selection: Develop a suitable mobile phase for the separation of this compound from its potential degradation products. A common starting point is a gradient of acetonitrile and water or a buffer.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies. Expose this compound to:

    • Acidic conditions (e.g., 0.1 M HCl at 60°C)

    • Basic conditions (e.g., 0.1 M NaOH at 60°C)

    • Oxidative conditions (e.g., 3% H2O2 at room temperature)

    • Thermal stress (e.g., 80°C)

    • Photolytic stress (e.g., exposure to UV light)

  • Method Validation: Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

4. Stability Study:

  • Prepare solutions of this compound at a known concentration in the desired solvent and storage containers.

  • Store the samples under various conditions (e.g., different temperatures, humidity levels, and light exposures).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot of each sample.

  • Analyze the samples by the validated HPLC method.

  • Calculate the percentage of remaining this compound and the formation of any degradation products.

Visualizations

Experimental Workflow for Stability Testing

G Experimental Workflow: this compound Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep Prepare this compound Solutions store Store under various conditions (Temp, Light, Humidity, pH) prep->store sample Sample at Time Points store->sample hplc HPLC Analysis sample->hplc data Data Acquisition hplc->data quant Quantify this compound & Degradation Products data->quant report Generate Stability Report quant->report

Caption: Workflow for assessing the stability of this compound.

Signaling Pathway Modulation by Sesquiterpene Lactones

This compound is a sesquiterpene lactone. Many compounds in this class are known to modulate inflammatory signaling pathways, such as the NF-κB pathway.[7][10]

G Hypothesized Modulation of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb p50/p65 (Inactive) nfkb_active p50/p65 (Active) ikb->nfkb_active releases nfkb_nuc p50/p65 nfkb_active->nfkb_nuc translocates This compound This compound (Sesquiterpene Lactone) This compound->ikk inhibits dna DNA nfkb_nuc->dna gene Inflammatory Gene Transcription dna->gene

Caption: Inhibition of the NF-κB signaling pathway.

References

troubleshooting Achillin crystallization experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Achillin Crystallization

Welcome to the technical support center for this compound crystallization experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting concentration for this compound crystallization experiments?

A1: The optimal starting concentration for this compound is protein-specific and must be determined empirically.[1] However, a general starting point is typically between 5 to 10 mg/ml.[1][2] For most macromolecules, the optimal concentration lies between 8 and 20 mg/ml.[3] Some proteins may require concentrations as high as 125 mg/ml to crystallize.[2] It is recommended to screen a range of concentrations to find the ideal condition for your specific this compound construct.

Q2: What are the most common precipitants used for protein crystallization?

A2: Polyethylene glycols (PEGs) of various molecular weights (e.g., 2000, 3350, 6000, 8000) are the most commonly used precipitants for protein crystallization.[3][4] Salts, such as ammonium sulfate, and organic solvents are also frequently used.[5] The choice of precipitant will depend on the specific properties of this compound.

Q3: How does pH affect this compound crystallization?

A3: pH is a critical factor in protein crystallization as it influences the surface charge of the protein, which in turn affects crystal packing.[5][6] The solubility of a protein is generally lowest near its isoelectric point (pI), which can be a good starting point for crystallization screening.[6] It is advisable to screen a range of pH values around the theoretical pI of this compound.

Q4: Should I be concerned about the purity of my this compound sample?

A4: Absolutely. The purity of the protein sample is one of the most critical factors for successful crystallization. It is recommended that the protein be at least 95% pure.[1][7] Impurities can inhibit nucleation and lead to disordered crystals.[7][8]

Troubleshooting Guides

Problem 1: No Crystals, Clear Drops

If your crystallization drops remain clear after a significant incubation period, it generally indicates that the protein concentration is too low or the precipitant concentration is insufficient to induce supersaturation.[1][4]

Troubleshooting Steps:

  • Increase Protein Concentration: Gradually increase the concentration of this compound. It's recommended to test a range of concentrations, for example, by doubling the initial concentration.

  • Increase Precipitant Concentration: Incrementally increase the concentration of the precipitant in your screening conditions.

  • Change Precipitant Type: If increasing the concentration is ineffective, try a different class of precipitant (e.g., switch from a PEG-based to a salt-based precipitant).

  • Vary the pH: Explore a wider pH range, as this can significantly impact protein solubility.[3]

  • Consider Additives: Introduce small molecule additives that can sometimes promote nucleation.

Problem 2: Amorphous Precipitate

The formation of a brown or amorphous precipitate often suggests that the protein concentration is too high, the protein is unstable, or it is prone to aggregation under the tested conditions.[1]

Troubleshooting Steps:

  • Decrease Protein Concentration: Reduce the initial concentration of this compound. A serial dilution can help identify an optimal range.

  • Decrease Precipitant Concentration: Lowering the precipitant concentration can slow down the process and favor crystal growth over precipitation.[4]

  • Optimize Buffer Conditions: The stability of this compound may be improved by adjusting the buffer components. Consider adding stabilizing agents like glycerol (5-20%) or sugars.[9]

  • Temperature Screening: Incubate crystallization plates at different temperatures (e.g., 4°C, 10°C, 20°C) as temperature can affect protein solubility and stability.[10][11]

  • Use Additives: Certain additives can increase protein solubility and prevent aggregation.[12]

Problem 3: Microcrystals or Showers of Small Crystals

Observing a large number of very small crystals, often referred to as a "shower," indicates that nucleation is occurring too rapidly.[8]

Troubleshooting Steps:

  • Reduce Protein and/or Precipitant Concentration: Lowering the concentration of either the protein or the precipitant can slow down nucleation, allowing for the growth of larger, single crystals.[8]

  • Refine Temperature: A lower incubation temperature can sometimes slow the kinetics of crystallization, leading to fewer nucleation events and larger crystals.[13]

  • Additive Screening: Utilize additive screens to find small molecules that can influence crystal packing and morphology.[12]

  • Seeding: Microseeding or macroseeding techniques can be employed, where a few existing microcrystals are transferred to a new, less-saturated drop to encourage the growth of larger crystals.

Problem 4: Poorly Formed or Needle-like Crystals

The growth of thin needles or plates can be an issue for X-ray diffraction due to their anisotropic nature.[8]

Troubleshooting Steps:

  • Vary Precipitant Type and Concentration: Different precipitants can influence the crystal habit. Experiment with different molecular weight PEGs or different salts.

  • Additive Screening: Additives can sometimes alter the crystal packing, leading to more desirable three-dimensional crystal growth.[8]

  • Slower Equilibration: For vapor diffusion experiments, slowing down the rate of equilibration can sometimes improve crystal morphology. This can be achieved by using a larger drop size or a smaller reservoir volume.

  • Temperature Optimization: Systematically screen different temperatures, as this can influence the crystal growth pattern.[10]

Data Presentation

Table 1: General Protein Concentration Ranges for Crystallization Screening

Concentration RangeObservation in Crystallization DropRecommended Action
Too LowClear dropsIncrease protein and/or precipitant concentration
OptimalSmall number of well-formed crystalsProceed with optimization
Too HighAmorphous precipitate, heavy precipitationDecrease protein and/or precipitant concentration

Table 2: Common Additives in Protein Crystallization and Their Functions

Additive ClassExamplesFunction
SaltsNaCl, KCl, MgCl₂Modulate protein solubility, screen charges
Polyols/SugarsGlycerol, Sucrose, XylitolStabilize protein structure, act as cryoprotectants[12]
Detergentsn-Octyl-β-D-glucoside (β-OG)Solubilize and stabilize membrane proteins[12]
Reducing AgentsDTT, TCEPPrevent oxidation of cysteine residues[9]
Small MoleculesAmino acids (e.g., proline, glycine)Can bind to the protein surface and promote crystal contacts[12]

Experimental Protocols

Protocol 1: Setting Up a Vapor Diffusion Crystallization Experiment (Sitting Drop)

  • Prepare the Reservoir Solution: Pipette 500 µL of the desired precipitant solution into the reservoir of a crystallization plate well.

  • Prepare the Protein-Precipitant Drop: On the sitting drop post within the well, carefully pipette 1 µL of the purified this compound protein solution.

  • Add Precipitant to the Drop: To the same post, add 1 µL of the reservoir solution.

  • Seal the Well: Carefully seal the well with clear tape or a lid to create a closed system for vapor equilibration.

  • Incubate: Store the plate at a constant temperature and observe regularly for crystal growth over several days to weeks.

Mandatory Visualization

G cluster_start Start cluster_end Goal start Initial Crystallization Screening clear_drops Clear Drops precipitate Amorphous Precipitate microcrystals Microcrystals/Needles crystals Good Crystals increase_conc Increase Protein/Precipitant Concentration clear_drops->increase_conc Supersaturation not reached decrease_conc Decrease Protein/Precipitant Concentration precipitate->decrease_conc Concentration too high optimize_growth Optimize Growth Conditions (Additives, Temperature, Seeding) microcrystals->optimize_growth High nucleation rate diffraction Diffraction Quality Crystals crystals->diffraction Proceed to X-ray diffraction increase_conc->start Re-screen decrease_conc->start Re-screen optimize_growth->start Re-screen with modifications

Caption: Troubleshooting workflow for initial crystallization screening outcomes.

G cluster_protein_prep Protein Preparation & Quality Control cluster_screening Crystallization Screening cluster_optimization Optimization cluster_analysis Crystal Analysis expression Expression & Purification purity_check Purity Check (>95%) (SDS-PAGE) expression->purity_check homogeneity_check Homogeneity Check (DLS, SEC) purity_check->homogeneity_check concentration Concentration Determination homogeneity_check->concentration screening High-Throughput Screening (Vapor Diffusion, Microbatch) concentration->screening incubation Incubation (Controlled Temperature) screening->incubation hit_id Hit Identification incubation->hit_id hit_id->screening No hits, new construct/conditions optimization Optimization of Conditions (Grid Screens, Additives) hit_id->optimization Initial hits found harvesting Crystal Harvesting & Cryo-protection optimization->harvesting diffraction_analysis X-ray Diffraction Analysis harvesting->diffraction_analysis

References

minimizing cytotoxicity of Achillin in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Achillin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of this compound in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound in normal versus cancer cell lines?

A1: Currently, there is limited publicly available data detailing the specific IC50 values of this compound across a wide range of normal (non-cancerous) human cell lines. One study involving the use of this compound as a chemosensitizer reported using a non-toxic concentration (IC20) of 100 µM on an immortalized human hepatocyte cell line (IHH).

To provide a comparative perspective, the table below includes cytotoxicity data for other guaianolide sesquiterpene lactones, such as Parthenolide and Dehydrocostus lactone, which are structurally related to this compound. It is crucial to note that these values are for related compounds and should be used as a reference for designing initial dose-response experiments for this compound.

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

A2: As a guaianolide sesquiterpene lactone, this compound is believed to induce cytotoxicity primarily through the induction of apoptosis (programmed cell death). The presence of the α-methylene-γ-lactone ring is a key structural feature that can react with nucleophilic sites on cellular macromolecules, including proteins involved in critical signaling pathways. This can lead to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key signaling pathways that may be modulated by this compound and related compounds include the NF-κB, MAPK, and PI3K/Akt pathways.

Q3: What strategies can be employed to minimize this compound's cytotoxicity in normal cells?

A3: Several strategies can be investigated to enhance the therapeutic index of this compound by reducing its impact on normal cells:

  • Targeted Drug Delivery Systems: Encapsulating this compound in nanocarriers such as liposomes or polymeric nanoparticles can potentially increase its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, thereby reducing systemic exposure to healthy tissues.

  • Combination Therapy: Co-administering this compound with a cytoprotective agent could shield normal cells from its cytotoxic effects. For example, antioxidants like N-acetylcysteine (NAC) might mitigate oxidative stress if that is a component of this compound-induced toxicity.

  • Dose Optimization: Careful determination of the therapeutic window through dose-response studies in both cancer and normal cell lines is essential to identify a concentration that is effective against cancer cells while having minimal impact on normal cells.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your in vitro experiments with this compound.

Issue 1: High Cytotoxicity Observed in Normal Cell Lines

  • Problem: The concentrations of this compound effective against cancer cells are also causing significant death in normal (control) cell lines.

  • Possible Causes & Solutions:

    • Concentration Too High: The therapeutic window may be narrower than anticipated.

      • Solution: Perform a more granular dose-response curve with smaller concentration increments to pinpoint the optimal concentration with the best selectivity index.

    • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death at the concentrations used.

      • Solution: Run a vehicle control with the solvent at all concentrations used in the experiment to determine its baseline toxicity. Ensure the final solvent concentration is below the toxic threshold for your cell lines (typically <0.5% for DMSO).

    • Inherent Lack of Selectivity: this compound may have a limited intrinsic selectivity for cancer cells over normal cells.

      • Solution 1 (Formulation): Investigate liposomal or nanoparticle formulations of this compound. Encapsulation can alter the biodistribution and cellular uptake of the compound, potentially increasing its accumulation in cancer cells.

      • Solution 2 (Combination Therapy): Explore co-treatment with a cytoprotective agent. For instance, pre-incubating normal cells with an antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding this compound might mitigate cytotoxicity if it is mediated by reactive oxygen species (ROS).

Issue 2: Inconsistent Results in Cytotoxicity Assays

  • Problem: High variability in cell viability readings between replicate wells or experiments.

  • Possible Causes & Solutions:

    • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.

      • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.

    • Compound Precipitation: this compound may be precipitating out of the culture medium at higher concentrations.

      • Solution: Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower top concentration or a different solvent system.

    • Assay Interference: Components in your experimental setup may be interfering with the assay readout (e.g., colorimetric MTT assay).

      • Solution: Include appropriate controls, such as a blank with the compound in the medium but without cells, to account for any background signal.

Data Presentation

Comparative Cytotoxicity of this compound and Related Guaianolide Sesquiterpene Lactones

Disclaimer: Data for this compound in normal cell lines is limited. The following table includes data for structurally similar compounds (Parthenolide and Dehydrocostus lactone) to provide an illustrative comparison. Researchers should determine the IC50 of this compound in their specific cell lines of interest.

CompoundCell LineCell TypeOriginIC50 (µM)Selectivity Index (SI)
This compound IHHImmortalized HepatocyteHuman>100 (IC20 = 100)-
Parthenolide A2058MelanomaHuman201.35
L929FibroblastMouse27-
HUVECEndothelialHuman2.8-
Dehydrocostus lactone HCC70Breast CancerHuman1.110.06
MCF-7Breast CancerHuman24.700.003
MCF-12ANon-tumorigenic EpithelialHuman0.07-
MDCKKidney EpithelialCanine0.99-
NRK-49FKidney FibroblastRat2.1-
CHOOvary EpithelialHamster5.15-

The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI indicates greater selectivity for cancer cells.[1][2][3][4][5][6][7]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (e.g., in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

2. Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for the specified time.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant. Wash the cells twice with cold PBS.

    • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.

      • Live cells: Annexin V-FITC negative and PI negative

      • Early apoptotic cells: Annexin V-FITC positive and PI negative

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive

      • Necrotic cells: Annexin V-FITC negative and PI positive

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound's Cytotoxicity and Mitigation cluster_0 Initial Cytotoxicity Assessment cluster_1 Troubleshooting High Normal Cell Cytotoxicity cluster_2 Mechanism of Action Analysis A Seed Cancer and Normal Cells in 96-well plates B Treat with serial dilutions of this compound A->B C Incubate for 24, 48, 72 hours B->C D Perform MTT Assay C->D E Calculate IC50 values and Selectivity Index D->E F High Cytotoxicity in Normal Cells Observed E->F If SI is low J Treat cells with IC50 concentration of this compound E->J If SI is acceptable G Option 1: Liposomal Formulation of this compound F->G H Option 2: Combination with Cytoprotective Agent (e.g., NAC) F->H I Re-evaluate Cytotoxicity with Modified Treatment G->I H->I I->E Re-assess K Perform Annexin V-FITC/PI Staining J->K M Western Blot for Apoptotic Pathway Proteins J->M L Analyze Apoptosis by Flow Cytometry K->L

Caption: Workflow for cytotoxicity assessment and mitigation strategies.

Achillin_Apoptosis_Pathway Proposed Signaling Pathways of this compound-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_regulatory Regulatory Pathways Achillin_ext This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) Achillin_ext->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Achillin_int This compound Bax_Bak Bax/Bak Activation Achillin_int->Bax_Bak CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax_Bak->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Achillin_reg This compound NFkB NF-κB Inhibition Achillin_reg->NFkB MAPK MAPK Modulation Achillin_reg->MAPK PI3K_Akt PI3K/Akt Inhibition Achillin_reg->PI3K_Akt NFkB->Apoptosis Inhibition of anti-apoptotic genes MAPK->Apoptosis Modulation of apoptotic signals PI3K_Akt->Apoptosis Inhibition of anti-apoptotic signals

Caption: Proposed apoptotic signaling pathways for this compound.

References

Technical Support Center: Interference of Compound X (e.g., Achillin) in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from compounds like "Compound X" (e.g., Achillin) in biochemical assays. The information provided addresses common issues related to assay artifacts and offers strategies for hit validation.

Frequently Asked Questions (FAQs)

Q1: My compound, "Compound X," shows potent activity in my primary screening assay. How can I be sure this is a genuine result and not an artifact?

A1: Initial hits from high-throughput screening (HTS) are often subject to assay interference.[1] It is crucial to perform a series of counter-screens and orthogonal assays to validate the initial activity. Compounds can interfere with assays through various mechanisms, including aggregation, non-specific reactivity, and direct interference with the detection method (e.g., fluorescence quenching or enhancement).[2][3]

Q2: I'm observing inconsistent IC50 values for "Compound X" across different assay formats and even between experimental runs. What could be the cause?

A2: Inconsistent results are a hallmark of assay interference.[4] Several factors could be at play:

  • Compound Aggregation: "Compound X" may be forming aggregates at the concentrations used in your assay.[5] The formation of these aggregates can be sensitive to factors like buffer composition, pH, and protein concentration, leading to variability.[1]

  • Non-specific Reactivity: The compound might be reacting non-specifically with components of your assay, such as the target protein or detection reagents.[6] This reactivity can be influenced by incubation times and the presence of other molecules.

  • Assay-Specific Interference: The observed activity might be an artifact of the specific detection method used in one assay but not another.[3]

Q3: "Compound X" has been flagged as a potential Pan-Assay Interference Compound (PAIN). What does this mean, and should I abandon this compound?

A3: PAINS are chemical structures known to frequently cause false-positive results in a wide range of biochemical assays.[7] This does not automatically mean your compound is inactive, but it warrants a high degree of skepticism and rigorous validation.[8] The substructure present in "Compound X" may confer properties like reactivity or a tendency to aggregate, which are common causes of interference.[2] Before proceeding, it is essential to conduct experiments to rule out these non-specific mechanisms.

Troubleshooting Guides

Problem: Suspected Compound Aggregation

Symptoms:

  • Steep dose-response curves.

  • High Hill slope values.

  • Activity is sensitive to the presence of detergents (e.g., Triton X-100).

  • Inconsistent results between experiments.[1]

Troubleshooting Steps:

  • Detergent Counter-Screen: Re-run the assay in the presence of a non-ionic detergent like 0.01% Triton X-100. Aggregation-based inhibition is often attenuated by detergents.[5]

  • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of compound aggregates in your assay buffer at relevant concentrations.[1]

  • Centrifugation: Before adding to the assay, centrifuge a solution of your compound at high speed. If the activity is due to aggregates, you may observe a decrease in potency in the supernatant.[1]

Problem: Suspected Non-Specific Reactivity

Symptoms:

  • Time-dependent inhibition that does not fit a standard reversible binding model.

  • Activity is sensitive to the presence of nucleophiles like dithiothreitol (DTT) or glutathione (GSH).

  • Irreversible inhibition observed in washout or dialysis experiments.[6]

Troubleshooting Steps:

  • Thiol Reactivity Assay: Run the assay in the presence of a high concentration of a thiol-containing compound like DTT (e.g., 1 mM). A significant shift in IC50 suggests potential covalent reactivity with cysteine residues.[6]

  • Pre-incubation with Target: Pre-incubate the enzyme with "Compound X" for varying amounts of time before adding the substrate. A time-dependent increase in inhibition suggests a reactive compound.[9]

  • Dialysis or Size-Exclusion Chromatography: After incubating the target protein with the compound, remove the unbound compound using dialysis or a desalting column. If the protein remains inhibited, it indicates a covalent or very tightly bound inhibitor.[6]

Problem: Interference with Assay Technology

Symptoms:

  • Compound absorbs light at the excitation or emission wavelengths of a fluorescence-based assay.

  • Compound is colored and interferes with a colorimetric assay.

  • Compound inhibits a reporter enzyme (e.g., luciferase) directly.

Troubleshooting Steps:

  • Spectrophotometric Scan: Scan the absorbance and fluorescence spectra of "Compound X" to identify any overlap with your assay's detection wavelengths.

  • Assay in Absence of Target: Run the assay with all components except the target protein. A change in signal in the presence of your compound indicates direct interference with the detection system.

  • Luciferase Counter-Screen: If using a luciferase-based reporter assay, test "Compound X" directly against the luciferase enzyme to rule out direct inhibition.[10]

Quantitative Data Summary

The following tables summarize hypothetical data for "Compound X" in various assays, illustrating the characteristics of an interfering compound.

Table 1: Potency of "Compound X" in Primary Assay and Counter-Screens

Assay ConditionIC50 (µM)Hill Slope
Primary Assay (no detergent)1.22.5
Primary Assay (+0.01% Triton X-100)> 50N/A
Primary Assay (+1 mM DTT)25.61.1

Table 2: Dynamic Light Scattering (DLS) Analysis of "Compound X"

Compound Concentration (µM)Average Particle Size (nm)Polydispersity Index (PDI)
1No significant particlesN/A
102500.45
508000.21

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Aggregation
  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing 0.02% Triton X-100.

  • Compound Dilution:

    • Prepare serial dilutions of "Compound X" in both the standard buffer and the detergent-containing buffer.

  • Assay Procedure:

    • Perform your standard biochemical assay in parallel using both sets of compound dilutions.

    • Ensure that the final concentration of Triton X-100 in the assay is 0.01%.

  • Data Analysis:

    • Generate dose-response curves and calculate IC50 values for both conditions. A significant rightward shift in the IC50 in the presence of detergent suggests aggregation.

Protocol 2: Luciferase Counter-Screen
  • Reagents and Materials:

    • Recombinant luciferase enzyme

    • Luciferin substrate and ATP

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • "Compound X"

    • Positive control inhibitor (e.g., resveratrol)

    • White, opaque 384-well plates

  • Procedure:

    • Prepare serial dilutions of "Compound X" and the positive control in the assay buffer.

    • Add the diluted compounds to the wells of the 384-well plate. Include wells with buffer and DMSO as negative controls.

    • Add the luciferase enzyme solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by injecting the luciferin/ATP solution into each well and immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of "Compound X" relative to the DMSO control and determine the IC50 value.

Visualizations

cluster_0 Troubleshooting Workflow for Suspected Assay Interference Initial_Hit Initial Hit from Primary Screen Check_PAINS Check for PAINS alerts Initial_Hit->Check_PAINS Aggregation_Test Test for Aggregation (Detergent, DLS) Check_PAINS->Aggregation_Test PAINS alert Check_PAINS->Aggregation_Test No alert, but suspect behavior Reactivity_Test Test for Reactivity (DTT, Pre-incubation) Aggregation_Test->Reactivity_Test No Aggregation False_Positive False Positive (Artifact) Aggregation_Test->False_Positive Aggregation Confirmed Technology_Test Test for Technology Interference (e.g., Luciferase counter-screen) Reactivity_Test->Technology_Test Not Reactive Reactivity_Test->False_Positive Reactivity Confirmed Orthogonal_Assay Validate in Orthogonal Assay Technology_Test->Orthogonal_Assay No Interference Technology_Test->False_Positive Interference Confirmed Validated_Hit Validated Hit Orthogonal_Assay->Validated_Hit Activity Confirmed Orthogonal_Assay->False_Positive Activity Not Confirmed

Caption: A logical workflow for troubleshooting suspected assay interference.

cluster_1 Mechanism of Aggregation-Based Interference Compound_Monomers Compound Monomers (Low Concentration) Compound_Aggregates Compound Aggregates (> CAC) Compound_Monomers->Compound_Aggregates Increase Concentration Enzyme_Denatured Partially Denatured Enzyme (Adsorbed to Aggregate) Compound_Aggregates->Enzyme_Denatured Enzyme_Native Native Enzyme Enzyme_Native->Enzyme_Denatured Non-specific Adsorption Inhibition Inhibition of Enzyme Activity Enzyme_Denatured->Inhibition

Caption: The process of compound aggregation leading to non-specific enzyme inhibition.

References

Technical Support Center: Achillin Degradation and Identification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Achillin" did not yield specific degradation product information. This guide proceeds under the assumption that the query may have intended to refer to "Amoxicillin," a structurally related and widely researched antibiotic. The following information is based on published data for Amoxicillin.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of this compound (assumed to be Amoxicillin) degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Amoxicillin?

A1: Amoxicillin primarily degrades via hydrolysis of the β-lactam ring. Common degradation products identified in various studies include Amoxicillin penicilloic acid (ADP1/2), Amoxicillin penilloic acid (ADP4/5), Amoxicillin 2',5'-diketopiperazine (ADP8/9), and Amoxicillin-S-oxide (ADP3)[1][2]. The formation of these products is influenced by factors such as pH, temperature, and the presence of other ions[1][2].

Q2: What is the general pathway for Amoxicillin degradation?

A2: The degradation of Amoxicillin in an aqueous solution typically starts with the hydrolysis of the four-membered β-lactam ring, leading to the formation of Amoxicillin-penicilloic acid. This intermediate can then undergo further reactions to form more stable products like Amoxicillin-Diketopiperazine-2',5'[3].

Q3: Which analytical techniques are most effective for identifying Amoxicillin degradation products?

A3: A combination of chromatographic and spectroscopic techniques is generally employed. High-Performance Liquid Chromatography (HPLC) is used for separation[4]. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation and quantification of these degradation products[1][2][5]. Tandem MS (MS/MS) is particularly useful for obtaining fragmentation patterns that help in identifying unknown compounds[6].

Q4: Where can I find guidelines for conducting stability testing of pharmaceutical products?

A4: Stability testing guidelines are provided by international regulatory bodies. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) offers specific guidelines, such as Q1A(R2), which outlines the stability testing of new drug substances and products[7]. These guidelines detail the recommended storage conditions and testing frequencies for long-term, intermediate, and accelerated stability studies[7][8][9][10].

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in my HPLC chromatogram during a stability study.

  • Possible Cause 1: Contamination. The unexpected peaks could originate from contaminants in your sample, the solvent, or the HPLC system itself.

    • Troubleshooting Step: Run a blank injection using only the mobile phase to check for system contamination. Ensure the use of high-purity solvents and thoroughly cleaned glassware[6].

  • Possible Cause 2: Impurities in the starting material. The initial standard of your active pharmaceutical ingredient (API) might contain impurities.

    • Troubleshooting Step: Review the certificate of analysis for your API standard to check for any known impurities[6].

  • Possible Cause 3: Formation of new degradation products. The experimental conditions might be leading to the formation of previously unreported degradation products.

    • Troubleshooting Step: Proceed with the identification workflow for unknown compounds, starting with mass spectrometry to determine the molecular formulas[6].

Issue 2: Difficulty in identifying the structure of a suspected degradation product from mass spectrometry data.

  • Possible Cause: Insufficient data from MS alone. Mass spectrometry might not be sufficient to distinguish between isomers or to determine the precise structure of novel or unstable metabolites[5].

    • Troubleshooting Step 1: Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns of the parent molecule and the unknown degradation product. This can provide valuable structural information[6].

    • Troubleshooting Step 2: Employ complementary analytical techniques. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) can provide detailed structural information. Other methods like chemical derivatization or hydrogen/deuterium exchange combined with MS can also aid in characterization[5].

Data Presentation

Table 1: Common Degradation Products of Amoxicillin

Degradation Product CodeNameIdentification MethodsReference
ADP1/2Amoxicillin penicilloic acidMS/MS, UV, NMR[1][2]
ADP4/5Amoxicillin penilloic acidMS/MS, UV, NMR[1][2]
ADP8/9Amoxicillin 2',5'-diketopiperazineMS/MS, UV, NMR[1][2]
ADP3Amoxicillin-S-oxideMS/MS, UV, NMR[1][2]
ADP6Phenol hydroxypyrazineMS/MS, UV, NMR[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study for Identification of Degradation Products

This protocol is a general guideline for performing forced degradation studies as recommended by the ICH.

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent.

  • Stress Conditions: Subject the drug solution to the following stress conditions:

    • Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 2 hours.

    • Basic Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for an appropriate duration.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

  • Peak Purity and Identification: Check the purity of the drug peak and any degradation product peaks using a photodiode array (PDA) detector. Isolate and characterize major degradation products using techniques like LC-MS/MS and NMR[11].

Protocol 2: General Workflow for Identification of Unknown Degradation Products
  • High-Resolution Mass Spectrometry (HRMS): Obtain high-resolution mass data for the unknown peaks to propose possible molecular formulas[6].

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to get fragmentation patterns for both the parent drug and the unknown degradation products. This helps in elucidating the structure by comparing fragmentation pathways[6].

  • Postulate Structures: Based on the fragmentation patterns and knowledge of the parent drug's structure, propose potential structures for the degradation products[6].

  • NMR Spectroscopy: If possible, isolate the degradation products using preparative HPLC and perform 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for unambiguous structure confirmation.

Mandatory Visualization

Amoxicillin Degradation Pathway Amoxicillin Amoxicillin Penicilloic_Acid Amoxicillin penicilloic acid (ADP1/2) Amoxicillin->Penicilloic_Acid Hydrolysis (β-lactam ring opening) S_Oxide Amoxicillin-S-oxide (ADP3) Amoxicillin->S_Oxide Oxidation Penilloic_Acid Amoxicillin penilloic acid (ADP4/5) Penicilloic_Acid->Penilloic_Acid Decarboxylation Diketopiperazine Amoxicillin 2',5'-diketopiperazine (ADP8/9) Penicilloic_Acid->Diketopiperazine Intramolecular cyclization Degradation Product Identification Workflow cluster_sample_prep Sample Preparation & Analysis cluster_identification Identification Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, etc.) HPLC_Analysis HPLC-PDA Analysis Forced_Degradation->HPLC_Analysis LC_MS LC-MS/MS Analysis (Molecular Weight & Fragmentation) HPLC_Analysis->LC_MS Detection of degradation peaks Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation NMR_Analysis Preparative HPLC & NMR (Structure Confirmation) Structure_Elucidation->NMR_Analysis For unambiguous identification

References

Technical Support Center: High-Purity Achillin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity Achillin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of recombinant N-terminal His-tagged this compound (~45 kDa, pI ~6.5) expressed in E. coli.

Question 1: Why is the final yield of this compound consistently low after IMAC purification?

Answer:

Low yield after Immobilized Metal Affinity Chromatography (IMAC) is a common issue that can stem from several factors, from expression levels to buffer composition.

  • Inefficient Cell Lysis: If cells are not completely lysed, the total amount of this compound available for purification will be reduced. Ensure you are using an appropriate lysis method (e.g., high-pressure homogenization or optimized sonication) and consider adding lysozyme.

  • Incorrect Buffer Conditions: The pH of your lysis and binding buffers is critical for the His-tag to bind to the nickel resin. For this compound (pI ~6.5), a buffer pH between 7.5 and 8.0 is recommended to ensure the histidine residues are sufficiently deprotonated for binding.

  • Presence of Chelating Agents: Reagents like EDTA, often used to inhibit metalloproteases, can strip the Ni2+ ions from the IMAC column, preventing this compound from binding.[1] If proteolysis is a concern, use a protease inhibitor cocktail specifically designed for His-tagged protein purification that omits EDTA.[2][3][4]

  • Precipitation/Aggregation: this compound may be aggregating in the lysate before it has a chance to bind to the column.[5] Try to maintain a low protein concentration and perform all purification steps at 4°C to improve stability.[6][7]

Question 2: My purified this compound shows multiple bands on an SDS-PAGE gel, indicating impurities. How can I improve purity?

Answer:

Contaminants after the initial affinity step are common. A multi-step purification strategy is often necessary to achieve high purity.[8][9]

  • Optimize IMAC Wash Steps: Non-specifically bound proteins can be removed by optimizing the wash steps. Try increasing the number of column volumes for the wash or adding a low concentration of imidazole (20-40 mM) to the wash buffer to outcompete weakly bound contaminants.

  • Incorporate a Polishing Step: Size Exclusion Chromatography (SEC) is an excellent second step after IMAC to separate this compound from remaining contaminants and aggregates based on size.[10] This step is crucial for achieving high purity.

  • Address Proteolysis: The extra bands could be degradation products of this compound. During cell lysis, endogenous proteases are released which can degrade your target protein.[3][11][12] Add a protease inhibitor cocktail to your lysis buffer and keep the sample cold at all times.[2][7]

Question 3: this compound seems to be aggregating during or after purification. What can I do to prevent this?

Answer:

Protein aggregation is a significant challenge that can compromise protein function and yield.[7][13]

  • Optimize Buffer Composition: The solution environment is critical for protein stability.[6] Consider the following buffer additives:

    • Glycerol: Add 5-10% glycerol to your buffers to act as a cryoprotectant and stabilizer.[6]

    • L-Arginine: Low concentrations (e.g., 50-100 mM) of L-arginine can help suppress aggregation.

    • Non-ionic Detergents: A small amount of a non-ionic detergent like Tween-20 can help solubilize proteins.[6]

  • Control Protein Concentration: High protein concentrations can promote aggregation.[6][14] If you need to concentrate your final sample, do so carefully and consider using a buffer optimized for stability.

  • Temperature Control: Perform all purification steps at 4°C. For long-term storage, flash-freeze aliquots in a stability-optimized buffer and store them at -80°C.[7] Avoid repeated freeze-thaw cycles.[7][13]

Question 4: The pressure on my SEC column is high, and the resolution is poor.

Answer:

High back-pressure and poor resolution in Size Exclusion Chromatography (SEC) can be caused by several factors related to the column, sample, or system.[15][16]

  • Sample Quality: The sample applied to an SEC column must be free of particulate matter.[17] Centrifuge and filter your IMAC-eluted sample through a 0.22 µm filter before loading it onto the SEC column.[18]

  • Column Clogging: If the column frit is clogged with debris, it can cause high pressure. This often requires cleaning the column according to the manufacturer's instructions.

  • Flow Rate: Using a flow rate that is too high can lead to both increased pressure and decreased resolution.[5][19] Ensure you are operating within the recommended flow rate for your specific column.

  • Sample Viscosity: A highly concentrated protein sample can be viscous, leading to poor resolution and peak fronting.[18] Dilute the sample if necessary before injection.[18]

Frequently Asked Questions (FAQs)

Q: What is a good starting buffer composition for this compound purification?

A: A good starting point for buffers is crucial. The table below provides recommended compositions for the different stages of purification.

Q: How do I monitor the purification process effectively?

A: Collect fractions throughout the purification process (flow-through, wash, and elution) and analyze them using SDS-PAGE. This will allow you to track where your target protein is and assess the purity at each stage.

Q: What is the best way to store purified high-purity this compound?

A: For long-term storage, it is recommended to dialyze the purified this compound into a final storage buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10% Glycerol), aliquot it into small volumes, flash-freeze in liquid nitrogen, and store at -80°C. This minimizes degradation from proteases and damage from freeze-thaw cycles.[7]

Data Presentation

Table 1: Recommended Buffer Compositions for this compound Purification

Buffer TypeComponentConcentrationPurpose
Lysis/Binding Buffer Tris-HCl (pH 8.0)50 mMBuffering agent
NaCl300-500 mMReduces non-specific binding
Imidazole10-20 mMReduces non-specific binding
Glycerol10% (v/v)Stabilizer/cryoprotectant
Protease Inhibitors1x CocktailPrevents proteolysis[11][12]
Wash Buffer Tris-HCl (pH 8.0)50 mMBuffering agent
NaCl300-500 mMReduces non-specific binding
Imidazole20-40 mMRemoves weakly bound proteins
Glycerol10% (v/v)Stabilizer
Elution Buffer Tris-HCl (pH 8.0)50 mMBuffering agent
NaCl300-500 mMMaintains ionic strength
Imidazole250-500 mMCompetes with His-tag for binding
Glycerol10% (v/v)Stabilizer
SEC / Storage Buffer Tris-HCl (pH 7.5)50 mMBuffering agent
NaCl150 mMMimics physiological ionic strength
Glycerol10% (v/v)Stabilizer/cryoprotectant

Experimental Protocols

Protocol 1: Two-Step Purification of His-tagged this compound

This protocol outlines the purification of N-terminal His-tagged this compound using IMAC followed by SEC.

Step 1: Immobilized Metal Affinity Chromatography (IMAC)

  • Lysate Preparation: Resuspend the E. coli cell pellet expressing this compound in ice-cold Lysis/Binding Buffer. Lyse the cells using a high-pressure homogenizer or sonicator on ice.

  • Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris. Filter the supernatant through a 0.45 µm filter.

  • Column Equilibration: Equilibrate a pre-packed Ni-NTA column with 5-10 column volumes (CVs) of Lysis/Binding Buffer.

  • Sample Loading: Load the clarified lysate onto the column at a low flow rate (e.g., 1 mL/min).

  • Washing: Wash the column with 10-15 CVs of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute this compound from the column using 5 CVs of Elution Buffer. Collect fractions of 1 mL.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound.

Step 2: Size Exclusion Chromatography (SEC)

  • Sample Preparation: Pool the purest fractions from the IMAC step. Concentrate the sample if necessary, and filter it through a 0.22 µm syringe filter to remove any aggregates.[17]

  • Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 75 or 200) with at least 2 CVs of SEC/Storage Buffer.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume should not exceed 2% of the total column volume for optimal resolution.

  • Chromatography: Run the SEC at the manufacturer's recommended flow rate using the SEC/Storage Buffer as the mobile phase.

  • Fraction Collection: Collect fractions based on the UV chromatogram absorbance at 280 nm. The main peak should correspond to monomeric this compound.

  • Purity Confirmation: Analyze the collected fractions via SDS-PAGE to confirm purity. Pool the fractions containing high-purity this compound.

Visualizations

Achillin_Purification_Workflow start E. coli Cell Pellet (Expressing His-Achillin) lysis Cell Lysis & Clarification start->lysis imac IMAC (Ni-NTA) lysis->imac Clarified Lysate p1 imac->p1 sec SEC (Polishing Step) p2 sec->p2 end High-Purity This compound (>95%) p1->sec Pooled Elution Fractions waste1 Waste p1->waste1 Impurities p2->end Monomeric Peak waste2 Waste p2->waste2 Aggregates & Contaminants

Caption: Standard two-step purification workflow for high-purity this compound.

Troubleshooting_Low_Yield problem Problem: Low this compound Yield cause1 Cause: Inefficient Lysis? problem->cause1 cause2 Cause: Incorrect Buffer pH? problem->cause2 cause3 Cause: Protein Aggregation? problem->cause3 cause4 Cause: Chelators (EDTA) in Lysis Buffer? problem->cause4 sol1 Solution: Optimize sonication Add lysozyme cause1->sol1 sol2 Solution: Use pH 7.5-8.0 for binding cause2->sol2 sol3 Solution: Purify at 4°C Add 10% glycerol cause3->sol3 sol4 Solution: Use EDTA-free protease inhibitors cause4->sol4

Caption: Decision tree for troubleshooting low yield of purified this compound.

Buffer_Stability_Relationship stability This compound Stability glycerol Glycerol (5-10%) glycerol->stability Increases arginine L-Arginine (50-100mM) arginine->stability Increases nacl NaCl (150-500mM) nacl->stability Increases temp Low Temp (4°C) temp->stability Increases concentration Low Protein Conc. concentration->stability Increases ph Optimal pH (7.5-8.0) ph->stability Increases

Caption: Key factors influencing the stability of this compound in solution.

References

Validation & Comparative

Comparative Efficacy of Achillin and Other Sesquiterpene Lactones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of achillin, a guaianolide sesquiterpene lactone, with other notable sesquiterpene lactones. This document summarizes key experimental data on their anticancer and anti-inflammatory activities, details relevant experimental protocols, and illustrates the primary signaling pathway implicated in their mechanism of action.

Comparative Anticancer Activity

The cytotoxic effects of this compound and other sesquiterpene lactones have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. While direct comparative studies including this compound are limited, data from various sources allow for a comparative overview of the efficacy of different guaianolide sesquiterpene lactones.

A study on the chemosensitizing effects of this compound in a paclitaxel-resistant human hepatocellular carcinoma cell line (Hep3B/PTX) demonstrated that this compound, at concentrations between 25 and 200 μM, reduced the viability of both the resistant and the parental Hep3B cancer cells, while showing a lesser effect on non-cancerous immortalized human hepatocytes (IHH), suggesting a degree of selectivity for cancer cells[1].

For comparison, the cytotoxic activities of other guaianolide sesquiterpene lactones against various cancer cell lines are presented in the table below. It is important to note that IC50 values can vary significantly depending on the cell line, assay conditions, and duration of exposure.

Sesquiterpene LactoneCancer Cell LineIC50 (µM)Reference
DeoxycynaropicrinTHP-1 (Human Leukemia)7.5 - 15[2][3]
Chlorohyssopifolin AHL-60 (Human Leukemia)1.2 - 7.5[4][5]
Chlorohyssopifolin BHL-60 (Human Leukemia)1.2 - 7.5[4][5]
Chlorohyssopifolin CHL-60 (Human Leukemia)1.2 - 7.5[4][5]
Chlorohyssopifolin DHL-60 (Human Leukemia)1.2 - 7.5[4][5]
Linichlorin AHL-60 (Human Leukemia)1.2 - 7.5[4][5]
Linichlorin CHL-60 (Human Leukemia)4.9 - 12.8[4][5]
Salograviolide-A Derivative 2HCT116 (Human Colon Carcinoma)~2.5[6]
Salograviolide-A Derivative 4HCT116 (Human Colon Carcinoma)~2.5[6]
Salograviolide-B Derivative 6HCT116 (Human Colon Carcinoma)~5[6]
Salograviolide-B Derivative 8HCT116 (Human Colon Carcinoma)~5[6]

Anti-inflammatory Activity

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism through which sesquiterpene lactones, including guaianolides like this compound, are believed to exert their anticancer and anti-inflammatory effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9][10][11] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, proliferation, and angiogenesis.[7][8][9][10][11] In many cancer types, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation[12][13].

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes[7][8][10]. Sesquiterpene lactones are thought to inhibit this pathway by directly alkylating and inactivating components of the IKK complex or the NF-κB proteins themselves, thereby preventing the downstream signaling cascade.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB_NFkB IκB-NF-κB (Inactive) IKK_Complex->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates IkB_NFkB->NFkB releases Ub_IkB Ub-IκB-P IkB_NFkB->Ub_IkB ubiquitination This compound This compound & other SLs This compound->NFkB inhibits Proteasome Proteasome Ub_IkB->Proteasome degradation DNA DNA NFkB_nucleus->DNA binds Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression activates transcription

Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HepG2, HCT116, leukemia cell lines)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactones (e.g., this compound, parthenolide, costunolide) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (sesquiterpene lactones) and a reference anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups: a control group, a reference drug group, and groups for each test compound at different doses.

  • Compound Administration: Administer the test compounds and the reference drug to the respective animal groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before inducing inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of the carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow cluster_mtt MTT Assay (In Vitro) cluster_carrageenan Carrageenan-Induced Paw Edema (In Vivo) Cell_Culture 1. Cell Culture (e.g., HepG2, HCT116) Treatment_MTT 2. Treatment with Sesquiterpene Lactones MTT_Incubation 3. MTT Incubation & Formazan Formation Treatment_MTT->MTT_Incubation Absorbance 4. Solubilization & Absorbance Reading MTT_Incubation->Absorbance IC50_Calc 5. IC50 Calculation Absorbance->IC50_Calc Animal_Prep 1. Animal Acclimatization & Grouping Treatment_Carrageenan 2. Administration of Sesquiterpene Lactones Animal_Prep->Treatment_Carrageenan Edema_Induction 3. Carrageenan Injection in Paw Treatment_Carrageenan->Edema_Induction Paw_Measurement 4. Paw Volume Measurement Edema_Induction->Paw_Measurement Inhibition_Calc 5. % Inhibition Calculation Paw_Measurement->Inhibition_Calc

Workflow for assessing anticancer and anti-inflammatory efficacy.

References

A Comparative Guide to Analytical Methods for Amoxicillin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide uses Amoxicillin as a representative analyte to illustrate the cross-validation of analytical methods. This is due to the absence of publicly available data for a compound named "Achillin" at the time of this writing. The principles and methodologies described are broadly applicable to the quantification of various pharmaceutical compounds.

This guide provides a comparative overview of three common analytical techniques for the quantification of Amoxicillin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The information is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.

Data Presentation: Comparison of Method Performance

The following table summarizes the key performance parameters for the quantification of Amoxicillin using HPLC-UV, LC-MS/MS, and HPTLC. These values are compiled from published method validation studies and serve as a general comparison.

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 20 - 160 µg/mL[1][2][3][4]10 - 15,000 ng/mL[5][6]100 - 700 ng/spot
Correlation Coefficient (r²) > 0.999[1][2][3][4]> 0.994[5][6]> 0.998
Accuracy (% Recovery) 100.5 ± 3.6%[2]98.74 - 110.9%[5]99.04 - 100.24%[7]
Precision (%RSD) < 2%[1][2][3][4]< 7.08%[5][6]< 2%
Limit of Detection (LOD) Not specified in reviewed sources0.10 - 2.20 µg/kg[8]7.48 ng/spot
Limit of Quantification (LOQ) Not specified in reviewed sources0.30 - 8.50 µg/kg[8]22.66 ng/spot

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quality control of Amoxicillin in pharmaceutical dosage forms due to its affordability and robustness.[1][2]

Sample Preparation:

  • For capsule samples, the contents of twenty capsules are weighed and mixed.

  • An amount of powder equivalent to 100 mg of Amoxicillin is transferred to a 100 mL volumetric flask.

  • 70 mL of the mobile phase is added, and the solution is sonicated for 20 minutes.

  • The volume is made up to 100 mL with the mobile phase.

  • The solution is filtered through a membrane filter.

  • Further dilutions are made with the mobile phase to achieve the desired concentration for analysis.[1]

Chromatographic Conditions:

  • Mobile Phase: A mixture of monobasic potassium phosphate buffer and methanol (95:5 v/v).[3][4]

  • Flow Rate: 1.5 mL/min.[3][4]

  • Column: C18 column.

  • Detection Wavelength: UV detection at a specified wavelength.

  • Injection Volume: Typically 20 µL.

  • Retention Time: Approximately 3.5 minutes.[1][2][3][4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of Amoxicillin in complex biological matrices like plasma.[5][6]

Sample Preparation (for human plasma):

  • Amoxicillin, clavulanate, and an internal standard are deproteinized in a human K2-EDTA plasma sample using acetonitrile.

  • A back-extraction is performed using distilled water and dichloromethane.[5][6]

Chromatographic and Mass Spectrometric Conditions:

  • Column: Poroshell 120 EC-C18 column.[5][6]

  • Mobile Phase: A gradient of 0.1% aqueous formic acid and acetonitrile.[5][6]

  • Flow Rate: 0.5 mL/min.[5][6]

  • Ionization Mode: Negative electrospray ionization (ESI-).[5][6]

  • Monitored Transitions: m/z 363.9 → 223.1 for Amoxicillin.[5][6]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that is simple, cost-effective, and allows for high sample throughput, making it suitable for the quantification of drugs in bulk and pharmaceutical formulations.

Sample Preparation:

  • A standard stock solution of the drug is prepared in a suitable solvent (e.g., methanol).

  • For tablet samples, a powder equivalent to a specific amount of the active ingredient is weighed, dissolved in the solvent, sonicated, and filtered to obtain a solution of known concentration.[9]

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[10]

  • Sample Application: Samples are applied as bands of a specific width using an automated applicator.[10]

  • Mobile Phase: A mixture of solvents is used for development in a twin-trough chamber. For some separations, a mobile phase of toluene, ethyl acetate, methanol, and glacial acetic acid has been used.

  • Development: The plate is developed to a certain distance in a saturated chamber.

  • Densitometric Scanning: The separated spots are scanned at a specific wavelength (e.g., 280 nm) to quantify the analyte.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for each of the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Weighing Weighing Dissolving Dissolving & Sonication Weighing->Dissolving Filtering Filtering Dissolving->Filtering Dilution Dilution Filtering->Dilution Injection Injection into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis Deproteinization Protein Precipitation Extraction Liquid-Liquid Extraction Deproteinization->Extraction Injection Injection into LC Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Mass Spectrometry (MS/MS) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis Stock Stock Solution Preparation Application Sample Application on Plate Stock->Application Sample_Sol Sample Solution Preparation Sample_Sol->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Data Analysis & Quantification Scanning->Quantification

References

A Comparative Analysis of Achillin from Artemisia Species: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the vast and medicinally rich genus of Artemisia, numerous bioactive compounds have been identified, with sesquiterpene lactones standing out for their significant pharmacological activities. Among these, Achillin, a guaianolide sesquiterpene lactone, has garnered scientific interest. This guide provides a comparative overview of this compound, drawing data from various Artemisia species, and contrasts it with the well-researched sesquiterpene lactone, Artemisinin, to highlight both its potential and the existing research gaps.

This compound has been identified in several Artemisia species, including Artemisia princeps and Artemisia lancea[1]. While direct comparative studies on the yield and purity of this compound from different species are scarce, research into its biological activities, particularly its anticancer effects, is beginning to shed light on its therapeutic promise.

Comparative Data: this compound vs. Artemisinin

Due to the limited direct comparative data for this compound, we present a comparison with Artemisinin, the renowned antimalarial compound also found in Artemisia species. This comparison serves to illustrate the depth of research on a related compound and to underscore the areas where further investigation on this compound is warranted.

FeatureThis compoundArtemisinin
Artemisia Sources Artemisia princeps, Artemisia lancea, Artemisia ludoviciana[1][2]Artemisia annua, Artemisia lancea[3]
Compound Class Guaianolide sesquiterpene lactoneCadinanolide sesquiterpene lactone
Primary Bioactivity Anticancer (chemosensitizer), Anti-inflammatoryAntimalarial, Anticancer, Anti-inflammatory
Mechanism of Action Inhibition of P-glycoprotein, induction of apoptosis[2]Production of reactive oxygen species, induction of apoptosis

Experimental Protocols

Isolation and Purification of Sesquiterpene Lactones (General Protocol)

The isolation of this compound and other sesquiterpene lactones from Artemisia species generally follows a multi-step process involving extraction and chromatography.

  • Extraction: The dried and powdered aerial parts of the plant are extracted with a suitable organic solvent, such as ethanol or a mixture of hexane and ethyl acetate. This process is typically carried out at room temperature over several days with periodic agitation.

  • Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves hexane, chloroform, and methanol.

  • Chromatographic Separation: The fraction containing the sesquiterpene lactones is further purified using chromatographic techniques.

    • Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

    • High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed to isolate the compound of interest to a high degree of purity.

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities and Signaling Pathways

Anticancer Activity of this compound

A significant study on this compound isolated from Artemisia ludoviciana has demonstrated its potent activity as a chemosensitizer in a paclitaxel-resistant human hepatocellular carcinoma cell line (Hep3B/PTX)[2].

  • Enhanced Cytotoxicity: this compound, in combination with the chemotherapy drug paclitaxel, significantly enhanced the cytotoxic effect on resistant cancer cells[2].

  • Induction of Apoptosis: The combination of this compound and paclitaxel led to a notable increase in apoptotic cells compared to treatment with paclitaxel alone[2].

  • Mechanism of Action: The study revealed that this compound helps to overcome multidrug resistance by inhibiting the function of P-glycoprotein (P-gp), a cell membrane protein that pumps chemotherapy drugs out of cancer cells. By inhibiting P-gp, this compound increases the intracellular concentration of paclitaxel, thereby restoring its efficacy[2].

Below is a diagram illustrating the proposed mechanism of this compound in overcoming paclitaxel resistance.

cluster_cell Paclitaxel-Resistant Cancer Cell Paclitaxel_ext Paclitaxel (extracellular) Pgp P-glycoprotein (P-gp) Paclitaxel_ext->Pgp Efflux Paclitaxel_int Paclitaxel (intracellular) Paclitaxel_ext->Paclitaxel_int Entry Achillin_ext This compound (extracellular) Achillin_ext->Pgp Inhibition Apoptosis Apoptosis Paclitaxel_int->Apoptosis Induces

Mechanism of this compound as a Chemosensitizer.

Experimental Workflow for Isolation

The general workflow for isolating sesquiterpene lactones like this compound from Artemisia is depicted in the following diagram.

Start Dried Artemisia Plant Material Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC Analysis Structural Elucidation (NMR, MS) HPLC->Analysis End Purified this compound Analysis->End

General Workflow for this compound Isolation.

Conclusion and Future Directions

This compound, a sesquiterpene lactone from Artemisia species, demonstrates significant potential as an anticancer agent, particularly in overcoming multidrug resistance. However, a notable gap exists in the scientific literature regarding a direct comparative analysis of this compound from different Artemisia sources. Future research should focus on quantifying the yield and purity of this compound from species such as A. princeps and A. lancea. Furthermore, comparative studies on the biological activities of this compound from these different species would be invaluable in determining the optimal source for this promising compound and advancing its development as a potential therapeutic agent. The extensive research on Artemisinin can serve as a roadmap for the systematic investigation of this compound.

References

Structure-Activity Relationship of Achillin Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Achillin, a sesquiterpene lactone of the guaianolide type, and its derivatives reveals critical structural features that dictate their cytotoxic activity against cancer cells. This guide provides a comparative overview of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to inform future drug design and development efforts.

This compound and its analogs, primarily isolated from plants of the Achillea genus, have demonstrated notable potential as anticancer agents. Their biological activity is intrinsically linked to their chemical structure, with specific functional groups and stereochemistry playing pivotal roles in their mechanism of action. Key structural determinants for the cytotoxicity of these guaianolide lactones include the presence of an α-methylene-γ-lactone moiety, the nature of the ester group at position C8, and the overall lipophilicity of the molecule.

Comparative Cytotoxicity of this compound and Related Guaianolides

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their potency. Below is a summary of the available data for selected compounds.

CompoundCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Achillinin A A549 (Lung Carcinoma)5.82β,3β-epoxy-1α,4β,10α-trihydroxyguai-11(13)-en-12,6α-olide[1][2]
RERF-LC-kj (Lung Adenocarcinoma)10[1][2]
QG-90 (Lung Squamous Cell Carcinoma)0.31[1][2]
Rupin A HCT-116 (Colorectal Carcinoma)Growth Inhibition > SecotanapartholidesClosed guaianolide ring[3]
Chrysartemin B HCT-116 (Colorectal Carcinoma)No significant cytotoxicity[3]
1β, 2β-epoxy- 3β,4α,10α-trihydroxyguaian- 6α,12-olide HCT-116 (Colorectal Carcinoma)Growth Inhibition > SecotanapartholidesClosed guaianolide ring[3]
Secotanapartholide A HCT-116 (Colorectal Carcinoma)Less active than closed guaianolidesOpen guaianolide ring[3]
Secotanapartholide B HCT-116 (Colorectal Carcinoma)Less active than closed guaianolidesOpen guaianolide ring[3]

Key Structure-Activity Relationship Insights

Several key structural motifs have been identified as crucial for the cytotoxic activity of this compound and its derivatives:

  • α-Methylene-γ-lactone: This reactive group is a common feature in many biologically active sesquiterpene lactones. It acts as a Michael acceptor, allowing the molecule to form covalent bonds with nucleophilic residues (such as cysteine) in proteins, thereby disrupting their function.

  • Ester Group at C8: The nature of the ester group at the C8 position significantly influences the compound's lipophilicity and, consequently, its ability to cross cell membranes and interact with intracellular targets. Modifications at this position can modulate the cytotoxic potency.

  • Closed vs. Open Guaianolide Skeleton: Studies have shown that guaianolides with a closed lactone ring, such as Rupin A, tend to exhibit greater growth inhibitory effects compared to secotanapartholides, which possess an open-ring structure.[3]

  • Epoxy Groups and Hydroxylations: The presence and stereochemistry of epoxy and hydroxyl groups on the guaianolide scaffold can fine-tune the biological activity. For instance, Achillinin A, which shows potent cytotoxicity, possesses an epoxy group at C2-C3 and hydroxyl groups at C1, C4, and C10.[1][2]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of this compound derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Proposed Mechanism of Action: Signaling Pathways

The anticancer activity of this compound and its derivatives is believed to be mediated through the modulation of key cellular signaling pathways, primarily involving the induction of oxidative stress and the inhibition of the NF-κB pathway.

NF-κB Signaling Pathway Inhibition

The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Sesquiterpene lactones, including guaianolides, can inhibit NF-κB activation.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters IκBα_P IκBα-P IκBα->IκBα_P NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus translocates Achillin_Derivative Achillin_Derivative Achillin_Derivative->IKK inhibits Proteasome Proteasome IκBα_P->Proteasome degradation Target_Genes Target_Genes NF-κB_nucleus->Target_Genes activates transcription Inflammation_Proliferation Inflammation, Proliferation, Survival Target_Genes->Inflammation_Proliferation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.

Induction of Oxidative Stress

Cancer cells often exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells. Further increasing ROS levels beyond a certain threshold can trigger programmed cell death (apoptosis). This compound derivatives are thought to induce oxidative stress in cancer cells, leading to their demise.

Oxidative_Stress_Induction cluster_cell Cancer Cell Achillin_Derivative Achillin_Derivative Mitochondria Mitochondria Achillin_Derivative->Mitochondria targets ROS Increased ROS Mitochondria->ROS generates Oxidative_Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Oxidative_Damage Apoptosis Apoptosis Oxidative_Damage->Apoptosis leads to

Caption: Induction of oxidative stress and apoptosis by this compound derivatives.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives provides a valuable framework for the design of novel and more potent anticancer agents. The α-methylene-γ-lactone moiety is a key pharmacophore, and modifications to the ester group at C8 and the overall molecular scaffold can significantly impact cytotoxicity. Future research should focus on synthesizing a broader range of derivatives with systematic modifications to further refine the SAR and improve the therapeutic index. Elucidating the precise molecular targets and further detailing the signaling pathways involved in their mechanism of action will be crucial for the rational development of these promising natural product-based drug candidates.

References

The Untapped Potential of Achillin: A Look into Synergistic Antimicrobial Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel compounds to enhance the efficacy of existing antibiotics is paramount. Achillin, a sesquiterpene lactone found in plants of the Achillea genus, presents a compelling case for investigation. While direct studies on the synergistic effects of isolated this compound with known antibiotics are currently limited, a growing body of evidence surrounding its plant source, Achillea millefolium (yarrow), and its chemical class, sesquiterpene lactones, suggests a promising future for its role in combination therapies.

This guide provides a comparative analysis of the antimicrobial potential of compounds related to this compound, offering researchers and drug development professionals a foundational understanding of its prospective synergistic activities. By examining the antibacterial properties of Achillea millefolium extracts and the documented synergistic effects of other sesquiterpene lactones, we can infer the potential mechanisms and applications of this compound in combating antibiotic-resistant bacteria.

Antibacterial Activity of Achillea millefolium Extracts

Extracts from Achillea millefolium, a primary natural source of this compound, have demonstrated significant antibacterial activity against a range of pathogenic bacteria, including strains with notable antibiotic resistance.

Bacterial StrainExtract TypeObserved EffectReference
Escherichia coliEthanolicInhibition of growth[1]
Acinetobacter baumanniiEthanolicInhibition of growth; MIC of 125 mg/ml[1]
Klebsiella pneumoniaeEthanolicInhibition of growth; MIC of 250 mg/ml[1]
Pseudomonas aeruginosaEthanolicInhibition of growth; MIC of 250 mg/ml[1]
Staphylococcus aureusHydroalcoholicStrong antibacterial activity[2]

These findings underscore the presence of bioactive compounds within Achillea millefolium that possess intrinsic antimicrobial properties. The observed efficacy against both Gram-positive and Gram-negative bacteria suggests a broad spectrum of activity that warrants further investigation into the specific contributions of its constituent molecules, including this compound.

Synergistic Potential of Sesquiterpene Lactones with Antibiotics

This compound belongs to the class of sesquiterpene lactones, a group of naturally occurring compounds that have been the subject of numerous studies for their synergistic effects with conventional antibiotics. Research has shown that these compounds can enhance the activity of antibiotics against resistant bacterial strains, often by reducing the minimum inhibitory concentration (MIC) required for efficacy.

Sesquiterpene Lactone SourceAntibioticBacterial StrainKey FindingReference
Bay Laurel (Laurus nobilis)Oxytetracycline, AmoxicillinVibrio harveyi, Streptococcus iniaeSignificant reduction of antibiotic MIC (up to 8-fold).[3][3]
Centratherum punctatumAmpicillinBeta-lactam-resistant Gram-negative bacteriaSixteen-fold reduction in the MIC of ampicillin.[4][4]

The proposed mechanisms for this synergy often involve the disruption of the bacterial cell membrane by the sesquiterpene lactone, thereby increasing its permeability to the antibiotic. This dual-action approach can overcome resistance mechanisms and restore the effectiveness of established antibiotic therapies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced studies on Achillea millefolium and sesquiterpene lactones.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a crucial metric in assessing antibacterial activity. The microtiter plate method is a commonly employed technique.

Protocol:

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., 10^5 CFU/mL) is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound (e.g., plant extract or isolated sesquiterpene lactone) is serially diluted in the broth within the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no test compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the test compound in which no visible bacterial growth is observed.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to evaluate the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

Protocol:

  • Plate Preparation: Two agents (e.g., a sesquiterpene lactone and an antibiotic) are serially diluted along the x- and y-axes of a 96-well microtiter plate, respectively. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no visible growth. The formula is: FIC Index = FIC of Agent A + FIC of Agent B where FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone).

  • Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Visualizing the Path Forward

To facilitate a clearer understanding of the experimental processes and potential mechanisms, the following diagrams are provided.

Experimental_Workflow_for_Synergy_Testing cluster_preparation Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Bacterial Culture E Inoculation A->E B Antibiotic Stock D Serial Dilutions in 96-Well Plate B->D C This compound/Sesquiterpene Lactone Stock C->D D->E F Incubation E->F G Determine MICs F->G H Calculate FIC Index G->H I Interpret Synergy H->I

Experimental workflow for determining synergy using the checkerboard assay.

Proposed_Synergistic_Mechanism cluster_bacterium Bacterial Cell Membrane Cell Membrane Target Intracellular Target (e.g., Ribosomes, DNA) Membrane->Target facilitates entry This compound This compound (Sesquiterpene Lactone) This compound->Membrane disrupts integrity Antibiotic Antibiotic Antibiotic->Membrane increased permeability Antibiotic->Target inhibits function

Proposed mechanism of synergistic action between this compound and an antibiotic.

Conclusion

While direct evidence for the synergistic effects of this compound is still forthcoming, the existing data on Achillea millefolium and the broader class of sesquiterpene lactones provides a strong rationale for its investigation. The potential for this compound to enhance the efficacy of current antibiotics could open new avenues for the development of combination therapies to combat multidrug-resistant pathogens. Further research, including in vitro synergy studies and mechanistic investigations, is crucial to unlock the full therapeutic potential of this promising natural compound.

References

A Comparative Analysis of Chemosensitizing Agents: Achillin vs. Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapy, a significant hurdle to successful treatment is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, effectively reducing the intracellular concentration of chemotherapeutic agents. To counteract this, researchers have explored the use of chemosensitizers, compounds that can reverse MDR and restore the efficacy of anticancer drugs. This guide provides a detailed comparison of two such agents: Achillin, a natural sesquiterpene lactone, and Verapamil, a well-established calcium channel blocker.

Quantitative Comparison of Chemosensitizing Efficacy

The chemosensitizing potential of a compound is often quantified by its ability to reduce the half-maximal inhibitory concentration (IC50) of a chemotherapeutic drug in a resistant cancer cell line. The following table summarizes the comparative efficacy of this compound and Verapamil in sensitizing paclitaxel-resistant human hepatocellular carcinoma cells (Hep3B/PTX) to the cytotoxic effects of paclitaxel.

CompoundChemotherapeutic AgentCell LineIC50 of Paclitaxel (nM)Fold Reversal
Control (Paclitaxel alone) PaclitaxelHep3B/PTX352 ± 12[1]-
This compound (100 µM) PaclitaxelHep3B/PTX38 ± 5[1]9.3
Verapamil (20 µM) PaclitaxelHep3B/PTXNot explicitly stated, but shown to have a comparable effect to 100 µM this compound in graphical data[1]-

Fold Reversal is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of the chemosensitizer.

Mechanisms of Action: A Tale of Two P-gp Modulators

Both this compound and Verapamil exert their chemosensitizing effects primarily through the inhibition of P-glycoprotein, albeit through potentially different nuances in their interaction with the transporter.

This compound has been shown to modulate P-gp on multiple levels. It not only decreases the protein levels of P-gp in resistant cancer cells but also directly interacts with the transporter, as suggested by molecular docking studies.[2] This dual action of reducing the amount of the efflux pump and inhibiting the function of the remaining pumps contributes to the increased intracellular accumulation of chemotherapeutic drugs.

Verapamil , a first-generation P-gp inhibitor, is known to directly bind to P-glycoprotein, competitively inhibiting the binding and efflux of chemotherapeutic agents.[3][4] Furthermore, some studies suggest that Verapamil may also decrease the expression of P-gp.[5] Beyond its well-documented effect on P-gp, recent evidence indicates that Verapamil may also enhance the sensitivity of tumor cells to certain chemotherapeutic agents, like oxaliplatin, by influencing the Poly (ADP-ribose) polymerase (PARP) pathway, which is involved in DNA repair.[6]

Proposed Mechanisms of Chemosensitization cluster_this compound This compound cluster_Verapamil Verapamil This compound This compound Pgp_exp_A Decreased P-gp Expression This compound->Pgp_exp_A Pgp_func_A Direct P-gp Inhibition This compound->Pgp_func_A Drug_acc_A Increased Intracellular Drug Concentration Pgp_exp_A->Drug_acc_A Pgp_func_A->Drug_acc_A Apoptosis_A Enhanced Apoptosis Drug_acc_A->Apoptosis_A Verapamil Verapamil Pgp_func_V Direct P-gp Inhibition (Competitive) Verapamil->Pgp_func_V Pgp_exp_V Decreased P-gp Expression Verapamil->Pgp_exp_V PARP_pathway PARP Pathway Inhibition Verapamil->PARP_pathway Drug_acc_V Increased Intracellular Drug Concentration Pgp_func_V->Drug_acc_V Pgp_exp_V->Drug_acc_V Apoptosis_V Enhanced Apoptosis PARP_pathway->Apoptosis_V Drug_acc_V->Apoptosis_V

Caption: Proposed mechanisms of this compound and Verapamil.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the chemosensitizing effects of these compounds, detailed experimental protocols are essential.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., Hep3B/PTX) in a 96-well plate at a density of 8,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., paclitaxel) alone or in combination with a fixed concentration of the chemosensitizer (e.g., 100 µM this compound or 20 µM Verapamil).

  • Incubation: Incubate the cells for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

MTT Assay Workflow Start Start Seed_cells Seed cells in 96-well plate Start->Seed_cells Add_compounds Add chemotherapeutic agent +/- chemosensitizer Seed_cells->Add_compounds Incubate_48h Incubate for 48h Add_compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_solubilizer Add solubilization solution Incubate_4h->Add_solubilizer Read_absorbance Read absorbance at 570 nm Add_solubilizer->Read_absorbance Analyze_data Calculate IC50 values Read_absorbance->Analyze_data End End Analyze_data->End

Caption: Workflow for the MTT cytotoxicity assay.
Drug Accumulation/Efflux Assay (Rhodamine 123 Efflux Assay)

This assay measures the function of P-gp by quantifying the efflux of a fluorescent P-gp substrate, Rhodamine 123.

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable buffer.

  • Dye Loading: Incubate the cells with Rhodamine 123 to allow for its intracellular accumulation.

  • Treatment: Wash the cells and resuspend them in a fresh medium containing the chemosensitizer (e.g., Verapamil) or a vehicle control.

  • Efflux Period: Incubate the cells for a specific time to allow for the efflux of Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity of cells treated with the chemosensitizer to that of the control cells. A higher fluorescence intensity in the treated cells indicates inhibition of P-gp-mediated efflux.

Rhodamine 123 Efflux Assay Workflow Start Start Harvest_cells Harvest and resuspend cells Start->Harvest_cells Load_dye Incubate with Rhodamine 123 Harvest_cells->Load_dye Wash_cells Wash cells Load_dye->Wash_cells Treat_cells Resuspend in media +/- chemosensitizer Wash_cells->Treat_cells Incubate_efflux Incubate for efflux Treat_cells->Incubate_efflux Measure_fluorescence Measure intracellular fluorescence Incubate_efflux->Measure_fluorescence Analyze_data Compare fluorescence intensity Measure_fluorescence->Analyze_data End End Analyze_data->End

Caption: Workflow for the Rhodamine 123 efflux assay.

Conclusion

Both this compound and Verapamil demonstrate significant potential as chemosensitizing agents, primarily by targeting the P-gp-mediated drug efflux mechanism. The available data suggests that this compound, a natural product, exhibits a potent chemosensitizing effect, comparable to the established P-gp inhibitor Verapamil. The dual mechanism of downregulating P-gp expression and directly inhibiting its function makes this compound a particularly interesting candidate for further investigation. Verapamil, while effective, is known to have cardiovascular side effects which can limit its clinical utility at the concentrations required for efficient P-gp inhibition.[7] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profiles of both compounds in overcoming multidrug resistance in cancer.

References

In Vivo Validation of Achillin's Anticancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achillin, a sesquiterpene lactone, has demonstrated potential as an anticancer agent in preclinical in vitro studies. Its ability to chemosensitize cancer cells to existing chemotherapeutics makes it a compound of interest for further investigation. This guide provides a comprehensive overview of the current understanding of this compound's anticancer properties and presents a proposed framework for its in vivo validation. Due to a lack of publicly available in vivo studies on this compound, this document summarizes the existing in vitro data and offers a comparative perspective with Paclitaxel, a standard-of-care chemotherapeutic agent used in the treatment of various cancers, including hepatocellular carcinoma.

Comparative Analysis: this compound (in vitro) vs. Paclitaxel (in vivo)

Direct comparative in vivo data for this compound is not available. The following table summarizes the known in vitro efficacy of this compound as a chemosensitizing agent in a Paclitaxel-resistant human hepatocellular carcinoma cell line (Hep3B/PTX) and contrasts it with reported in vivo data for Paclitaxel in a similar cancer model. This juxtaposition is intended to provide a preliminary benchmark for assessing the potential of this compound for future in vivo studies.

ParameterThis compound (in combination with Paclitaxel) - In Vitro DataPaclitaxel - In Vivo Data (Hepatocellular Carcinoma Xenograft Model)
Model System Paclitaxel-Resistant Human Hepatocellular Carcinoma Cell Line (Hep3B/PTX)Human Hepatocellular Carcinoma (Hep3B) Xenograft in Nude Mice
Treatment 100 µM this compound + 25 nM Paclitaxel5 or 10 mg/kg Paclitaxel administered intraperitoneally
Primary Efficacy Endpoint Increased ApoptosisTumor Growth Inhibition
Observed Efficacy 3.39-fold increase in apoptotic cells compared to Paclitaxel alone[1]Statistically significant tumor growth inhibition and complete tumor regression in 33% of mice at 10 mg/kg[2]
Mechanism of Action Decreases P-glycoprotein (P-gp) levels, enhancing intracellular drug retention[1]Stabilizes microtubules, leading to cell cycle arrest and apoptosis[3]

Note: The presented data for this compound is from in vitro experiments and should not be directly compared to the in vivo efficacy of Paclitaxel. These findings, however, provide a strong rationale for progressing this compound into in vivo studies.

Experimental Protocols

In Vitro Evaluation of this compound's Chemosensitizing Effect

The following protocol is a summary of the methodology used to determine the chemosensitizing properties of this compound in vitro.[1]

  • Cell Line: Paclitaxel-resistant human hepatocellular carcinoma cell line (Hep3B/PTX).

  • Treatment: Cells were treated with this compound (100 µM), Paclitaxel (25 nM), or a combination of both.

  • Apoptosis Assay: Apoptosis was quantified using flow cytometry after staining with Annexin V-FITC and Propidium Iodide.

  • P-glycoprotein Level Analysis: P-glycoprotein levels were assessed by immunofluorescence.

Proposed In Vivo Xenograft Study Protocol for this compound

The following is a proposed experimental protocol for the in vivo validation of this compound's anticancer properties, based on established methodologies for xenograft studies.[2][3]

  • Animal Model: Male athymic nude mice (4-6 weeks old).

  • Cell Line: Human hepatocellular carcinoma cell line (e.g., Hep3B).

  • Tumor Implantation: Subcutaneous injection of 5 x 10^6 Hep3B cells into the flank of each mouse.

  • Treatment Groups:

    • Vehicle Control (e.g., PBS, DMSO)

    • This compound alone (dose to be determined by tolerability studies)

    • Paclitaxel alone (e.g., 10 mg/kg)

    • This compound in combination with Paclitaxel

  • Drug Administration: Intraperitoneal or intravenous injections, once tumors reach a palpable size (e.g., 100 mm³).

  • Efficacy Endpoints:

    • Tumor volume measurement (twice weekly).

    • Animal body weight (as an indicator of toxicity).

    • Survival analysis.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of apoptosis (e.g., TUNEL staining) and P-glycoprotein expression (immunohistochemistry).

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Chemosensitization

The following diagram illustrates the proposed mechanism by which this compound enhances the efficacy of Paclitaxel in resistant cancer cells. This compound is suggested to decrease the levels of P-glycoprotein, a membrane transporter responsible for effluxing chemotherapeutic drugs out of the cell.[1] This leads to an increased intracellular concentration of Paclitaxel, thereby promoting apoptosis.

Achillin_Mechanism cluster_cell Cancer Cell Paclitaxel_in Paclitaxel Apoptosis Apoptosis Paclitaxel_in->Apoptosis Induces This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Decreases levels Paclitaxel_out Paclitaxel Pgp->Paclitaxel_out Efflux Paclitaxel_ext External Paclitaxel Paclitaxel_out->Paclitaxel_ext Paclitaxel_ext->Paclitaxel_in InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Athymic Nude Mice Cell_Implantation Subcutaneous Implantation of Hep3B Cells Animal_Model->Cell_Implantation Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Group_Assignment Randomization into Treatment Groups Tumor_Growth->Group_Assignment Drug_Administration Drug Administration (Vehicle, this compound, Paclitaxel, Combo) Group_Assignment->Drug_Administration Data_Collection Tumor Volume & Body Weight Measurement Drug_Administration->Data_Collection Repeated Measures Endpoint_Analysis Endpoint Analysis: Tumor Excision, Survival Data_Collection->Endpoint_Analysis PD_Analysis Pharmacodynamic Analysis (Apoptosis, P-gp levels) Endpoint_Analysis->PD_Analysis

References

A Head-to-Head Comparison of Achillin and Parthenolide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, the sesquiterpene lactones Achillin and parthenolide have emerged as compounds of significant interest due to their diverse biological activities. This guide provides a comprehensive, data-supported comparison of these two molecules, focusing on their mechanisms of action, cytotoxic effects, and other therapeutic potentials. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways.

Overview and Chemical Structures

Both this compound and parthenolide are sesquiterpene lactones, a class of naturally occurring compounds known for their wide range of biological effects. While they share a common chemical backbone, subtle structural differences give rise to their distinct pharmacological profiles.

This compound is a guaianolide sesquiterpene lactone that has been investigated for its chemosensitizing, antihypertensive, and vasorelaxant properties.

Parthenolide , a germacranolide sesquiterpene lactone, is renowned for its potent anti-inflammatory and anti-cancer activities, primarily attributed to its inhibition of the NF-κB signaling pathway.

Quantitative Comparison of Cytotoxic Activity

Direct head-to-head studies comparing the cytotoxic effects of this compound and parthenolide are limited in the current scientific literature. However, by compiling data from various studies, we can draw some inferences. The following tables summarize the half-maximal inhibitory concentration (IC50) values for both compounds against various cell lines. It is crucial to note that these values were determined in different studies under varying experimental conditions, and therefore, direct comparison should be approached with caution.

Table 1: IC50 Values of Parthenolide against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Carcinoma4.3[1]
A549Human Lung Carcinoma15.38 ± 1.13[2][3]
TE671Human Medulloblastoma6.5[1]
HT-29Human Colon Adenocarcinoma7.0[1]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45[2]
HUVECHuman Umbilical Vein Endothelial Cells2.8[1]

Table 2: IC50 Values of this compound and a Related Compound (Achillinin A)

CompoundCell LineCancer TypeIC50 (µM)Reference
Achillinin AA549Human Lung Adenocarcinoma5.8[4]
Achillinin ARERF-LC-kjHuman Lung Cancer10[4]
Achillinin AQG-90Human Lung Cancer0.31[4]

Note: Achillinin A is a closely related guaianolide to this compound. Data for this compound's direct cytotoxic effects on cancer cell lines is not as widely available as for parthenolide.

Mechanisms of Action: A Comparative Analysis

The primary mechanisms of action for this compound and parthenolide are distinct, highlighting their different therapeutic potentials.

Parthenolide: A Potent NF-κB Inhibitor

Parthenolide's most well-documented mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates inflammation, cell survival, and proliferation. In many cancers, NF-κB is constitutively active, promoting tumor growth and resistance to therapy. Parthenolide can inhibit NF-κB activation by directly targeting and inhibiting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB. This prevents the translocation of NF-κB to the nucleus and the transcription of its target genes.

Parthenolide's Inhibition of the NF-κB Signaling Pathway.
This compound: A P-glycoprotein Modulator and Vasorelaxant

This compound's primary reported mechanisms are distinct from parthenolide's anti-inflammatory focus. It has been shown to act as a chemosensitizer in multidrug-resistant (MDR) cancer cells by modulating the activity of P-glycoprotein (P-gp).[6] P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy. This compound has been observed to increase the intracellular accumulation of P-gp substrate drugs, suggesting it may inhibit P-gp function.

Achillin_Pgp_Modulation cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Chemo_out Chemotherapeutic Drug (out) Pgp->Chemo_out Efflux Chemo_in Chemotherapeutic Drug (in) Chemo_in->Pgp This compound This compound This compound->Pgp Inhibits Chemo_ext Extracellular Chemotherapeutic Drug Chemo_ext->Chemo_in

This compound's Modulation of P-glycoprotein Activity.

Additionally, this compound has demonstrated antihypertensive and vasorelaxant effects. This is thought to occur through endothelium-dependent nitric oxide (NO) release and the blockade of calcium channels in vascular smooth muscle cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the mechanisms of this compound and parthenolide.

Parthenolide: NF-κB Reporter Assay

This assay quantitatively measures the activity of the NF-κB transcription factor.

  • Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured and then transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: Cells are pre-treated with varying concentrations of parthenolide for a specified duration.

  • NF-κB Activation: The NF-κB pathway is then stimulated, typically using tumor necrosis factor-alpha (TNF-α).

  • Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the amount of NF-κB-driven transcription.

  • Data Analysis: The results are normalized to a control (e.g., cells stimulated with TNF-α without parthenolide treatment) to determine the percentage of inhibition.[7][8]

This compound: P-glycoprotein (P-gp) Inhibition Assay (Doxorubicin Accumulation)

This assay assesses the ability of a compound to inhibit the efflux function of P-gp.

  • Cell Culture: A P-gp-overexpressing cell line (e.g., a drug-resistant cancer cell line) and its parental, non-resistant counterpart are used.

  • Compound Incubation: Cells are pre-incubated with this compound or a known P-gp inhibitor (positive control, e.g., verapamil) for a set period.

  • Substrate Loading: A fluorescent P-gp substrate, such as doxorubicin, is added to the medium, and the cells are incubated to allow for its uptake and potential efflux.

  • Flow Cytometry Analysis: After incubation, the cells are washed, and the intracellular fluorescence of doxorubicin is measured using a flow cytometer.

  • Data Analysis: An increase in intracellular doxorubicin fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.[6]

This compound: Vasorelaxant Activity Assay

This ex vivo assay measures the ability of a compound to relax pre-contracted blood vessels.

  • Aortic Ring Preparation: Thoracic aortas are isolated from rats, cleaned of connective tissue, and cut into rings. The endothelial layer may be intentionally removed in some rings to study endothelium-dependent/-independent effects.

  • Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with carbogen (95% O2, 5% CO2). The tension of the rings is recorded using an isometric force transducer.

  • Pre-contraction: The aortic rings are pre-contracted with an agent such as phenylephrine or potassium chloride to induce a stable contraction.

  • Compound Addition: Cumulative concentrations of this compound are added to the organ bath, and the relaxation of the aortic rings is recorded.

  • Data Analysis: The vasorelaxant effect is expressed as the percentage of relaxation relative to the pre-contracted tension.[9][10]

Summary and Future Directions

This compound and parthenolide, while both classified as sesquiterpene lactones, exhibit distinct and compelling biological activities. Parthenolide's well-established role as a potent anti-inflammatory and anti-cancer agent through NF-κB inhibition makes it a strong candidate for further development in oncology and inflammatory disease research. This compound's ability to modulate P-glycoprotein presents a promising strategy for overcoming multidrug resistance in cancer chemotherapy, and its vasorelaxant properties suggest potential applications in cardiovascular disease.

For drug development professionals, the differing mechanisms of these two compounds offer separate avenues for therapeutic innovation. Future research should focus on direct, head-to-head comparative studies to elucidate more precise differences in their potency and efficacy. Furthermore, exploring potential synergistic effects when used in combination could unlock new therapeutic strategies. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate these and other promising natural products.

References

Safety Operating Guide

Navigating the Disposal of Achillin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal protocols for Achillin, a sesquiterpene lactone used in research, necessitates a cautious approach based on general best practices for handling chemical waste. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper management and disposal of this compound, ensuring laboratory safety and environmental responsibility.

Understanding this compound: Available Data

PropertyValue
Chemical Formula C₁₅H₁₈O₃
Molecular Weight 246.30 g/mol
Appearance Solid (assumed)
Solubility No data available
Hazard Classification Not classified as a hazardous substance or mixture.
Carcinogenicity Not identified as a carcinogen by IARC, NTP, or OSHA.

Table 1. Chemical and Physical Properties of this compound

Procedural Guidance for the Disposal of this compound

Given the limited specific data, this compound waste should be handled as a potentially hazardous chemical. The following step-by-step procedures are based on standard laboratory practices for the disposal of research chemicals.

Personal Protective Equipment (PPE) Requirement: Before initiating any disposal procedures, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles

  • Laboratory coat

All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.

Experimental Protocol for this compound Disposal:

  • Waste Segregation and Collection:

    • Designate a Waste Container: Utilize a dedicated, leak-proof, and clearly labeled container for all this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Collect All Forms of Waste: This includes:

      • Unused or expired solid this compound.

      • Solutions containing this compound.

      • Contaminated materials, such as pipette tips, tubes, gloves, and absorbent paper.

    • Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams, especially incompatible substances, to prevent unforeseen reactions.

  • Labeling of Hazardous Waste:

    • Clearly label the waste container with the following information:

      • The words "Hazardous Waste"

      • The name of the chemical: "this compound"

      • The concentration and composition of the waste.

      • The date of accumulation.

      • The name and contact information of the generating laboratory or researcher.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure the storage area is cool and dry.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the EHS or contractor with all necessary information about the waste as per their requirements.

    • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.

Important Considerations:

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material into the designated hazardous waste container. Thoroughly clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Empty Containers: Empty containers that held solid this compound or its solutions should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, ensuring the original label is defaced or removed.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.

AchillinDisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_handling On-site Handling & Collection cluster_disposal Final Disposal generation Generation of this compound Waste (Solid, Solution, Contaminated Items) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) generation->ppe spill Spill Occurs generation->spill drain_disposal Dispose Down the Drain? generation->drain_disposal segregation Segregate into a Designated, Labeled Waste Container ppe->segregation storage Store Sealed Container in a Secure Area segregation->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup final_disposal Proper Disposal by Authorized Personnel pickup->final_disposal spill_procedure Follow Spill Management Protocol: 1. Evacuate 2. Wear PPE 3. Absorb & Collect 4. Clean Area spill->spill_procedure Yes spill_procedure->segregation no_drain NO! Collect as Hazardous Waste drain_disposal->no_drain No no_drain->segregation

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can effectively manage this compound waste, safeguarding themselves, their colleagues, and the environment. Continuous consultation with your institution's safety office is recommended to ensure compliance with all local, state, and federal regulations.

Essential Safety and Handling Protocols for Achillin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for Achillin, a sesquiterpene lactone. The following guidance is synthesized from available safety data to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1] The recommended PPE includes:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and potential absorption.[2]
Body Protection Laboratory coat or chemical-resistant clothingProtects skin from contamination.[2]
Respiratory In case of brief exposure or low pollution use respiratory filter device. In case of intensive or longer exposure use respiratory protective device that is independent of circulating air.Minimizes inhalation of dust or aerosols, especially when handling powders.[2]

An eyewash station and safety shower should be readily accessible in the work area as a standard precautionary measure.[2]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

  • Handling:

    • Ensure adequate ventilation or work in a fume hood to minimize inhalation exposure.[2]

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in areas where this compound is handled.[2]

    • Wash hands thoroughly after handling.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[2]

    • Keep containers tightly closed when not in use.

    • Protect from light.[2]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed:

  • Spill Response:

    • Eliminate all ignition sources.[2]

    • Ventilate the area.[2]

    • Wear appropriate PPE as outlined above.[2]

    • Contain and collect the spill using an inert absorbent material.[2]

    • Place the absorbed material into a suitable, labeled container for disposal.[2]

    • Do not flush with water or aqueous cleaning agents.[2]

  • Disposal:

    • Collect and arrange for disposal in accordance with all federal, state, and local regulations.[1][2]

    • Do not dispose of this compound down the drain or in general waste.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure this compound Weigh/Measure this compound Prepare Work Area->Weigh/Measure this compound Perform Experiment Perform Experiment Weigh/Measure this compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.